molecular formula C8H5ClN2O B8071486 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B8071486
M. Wt: 180.59 g/mol
InChI Key: FJXHSIZXJIQTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloroimidazo[1,5-a]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-7-3-10-5-11(7)8(2-6)4-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXHSIZXJIQTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde: A Key Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a crucial and versatile intermediate in synthetic organic and medicinal chemistry. Belonging to the esteemed class of imidazo[1,5-a]pyridines—a privileged scaffold in drug discovery—this compound's unique electronic and structural features, conferred by the chloro and formyl functional groups, make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthesis protocol via the Vilsmeier-Haack reaction, and its significant applications as a precursor in the development of novel therapeutics.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a fused bicyclic aromatic system that has garnered immense interest from the scientific community.[1] This scaffold is a key structural motif in numerous compounds exhibiting a wide array of biological activities, including their use as anticancer, antiviral, and antimicrobial agents.[2][3][4] The structural rigidity and specific electronic distribution of this ring system allow for precise interactions with various biological targets.

The introduction of a chlorine atom at the 7-position and a carbaldehyde group at the 5-position, as seen in 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde, significantly enhances its synthetic utility. The chloro group acts as a useful handle for cross-coupling reactions, allowing for the introduction of further molecular complexity, while the aldehyde functionality is a gateway to a vast number of chemical transformations, including reductive aminations, condensations, and oxidations. This strategic functionalization makes the title compound a highly sought-after precursor in the construction of diverse chemical libraries for high-throughput screening and drug development programs.

Physicochemical Properties and Structural Elucidation

While specific experimental data such as melting point and detailed spectroscopic analyses for 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde are not extensively reported in peer-reviewed literature, its fundamental properties can be derived from its chemical structure and data available from chemical suppliers.

Core Chemical Structure & Properties

The key physicochemical and structural parameters for 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde are summarized in the table below.

PropertyValueSource(s)
CAS Number 2021235-95-8[5]
Molecular Formula C₈H₅ClN₂O[5]
Molecular Weight 180.59 g/mol [5]
Canonical SMILES ClC1=CC2=CN=CN2C(C=O)=C1[5]
Topological Polar Surface Area (TPSA) 34.37 Ų[5]
Predicted LogP 1.8002[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 1[5]
Spectroscopic Characterization (Predicted)

A definitive structural confirmation of a synthesized batch of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a characteristic downfield singlet for the aldehydic proton (typically δ 9-10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (δ 185-200 ppm), in addition to the signals for the sp²-hybridized carbons of the bicyclic core.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹.

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of aryl and heteroaryl aldehydes is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

The synthesis of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde would proceed via the formylation of the precursor, 7-chloroimidazo[1,5-a]pyridine. The imidazo[1,5-a]pyridine ring system is sufficiently electron-rich to undergo this electrophilic substitution.

Proposed Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Product Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts at 0°C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reaction with Substrate StartMat 7-Chloroimidazo[1,5-a]pyridine (Substrate) StartMat->Intermediate Electrophilic Attack Workup Aqueous Workup (H₂O, Base) Intermediate->Workup Hydrolysis Product 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde Workup->Product

Caption: Vilsmeier-Haack Synthesis Workflow.

Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions and should be optimized for this specific substrate.

Reagents and Materials:

  • 7-Chloroimidazo[1,5-a]pyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM, anhydrous, optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature is maintained below 10°C.

  • After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve the 7-chloroimidazo[1,5-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating and Monitoring: Allow the reaction mixture to warm to room temperature, and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: After the reaction is complete, cool the mixture to 0°C and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Isolation: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde lies in the reactivity of its aldehyde group, which serves as a linchpin for a multitude of subsequent chemical transformations.

Caption: Synthetic transformations of the aldehyde.

  • Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which can then be reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine derivatives. This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde into various alkenes, providing a method for carbon-carbon bond formation and chain extension.

  • Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct more complex carbon skeletons.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.

  • Reduction: The aldehyde can be reduced to the primary alcohol, which can then be used in ether or ester synthesis.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activity data for 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde itself is scarce, its importance is underscored by its use as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The broader class of imidazo[1,5-a]pyridines has been investigated for a range of biological targets.

For example, various substituted imidazo[1,5-a]pyridines have been explored for their potential as inhibitors of various enzymes or as modulators of receptors. The ability to derivatize the 5-carbaldehyde position allows for the systematic exploration of the structure-activity relationship (SAR) in a given drug discovery campaign. By synthesizing a library of analogs from this common intermediate, researchers can probe the specific interactions between the molecule and its biological target, optimizing for potency, selectivity, and pharmacokinetic properties.

Conclusion

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde stands out as a high-value, strategically functionalized heterocyclic building block. Its synthesis via a plausible Vilsmeier-Haack formylation of the corresponding chloro-substituted imidazopyridine core is based on well-established and reliable chemical principles. The dual reactivity offered by the chloro substituent and the versatile aldehyde group provides medicinal and synthetic chemists with a powerful tool for the efficient construction of novel and diverse molecular architectures. As the importance of the imidazo[1,5-a]pyridine scaffold in drug discovery continues to grow, the demand for and utility of key intermediates like 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde are set to expand, paving the way for future therapeutic innovations.

References

  • Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds. University of KwaZulu-Natal Research Space. Available at: [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available at: [Link]

  • RSC Publishing. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Available at: [Link]

  • PubChemLite. 7-chloroimidazo(1,5-a)pyridine-3-carbaldehyde. Available at: [Link]

  • PubChem. Imidazo(1,5-a)pyridine. Available at: [Link]

  • PubChem. 7-Chloro-1H-imidazo(4,5-b)pyridine. Available at: [Link]

  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Available at: [Link]

  • MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Available at: [Link]

  • American Elements. 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. Available at: [Link]

  • RSC Publishing. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Available at: [Link]

  • ACS Publications. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. Available at: [Link]

  • PMC. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Available at: [Link]

  • PMC. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Available at: [Link]

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]

Sources

The Ascendance of Imidazo[1,5-a]pyridines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,5-a]pyridine core, a fused heterocyclic system, has emerged from the vast landscape of chemical scaffolds as a structure of profound interest in medicinal chemistry. Its unique electronic and steric properties have rendered it a "privileged" scaffold, capable of interacting with a diverse array of biological targets with high affinity and specificity. This guide provides an in-depth technical exploration of imidazo[1,5-a]pyridine derivatives, offering field-proven insights into their synthesis, mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals. We will delve into key therapeutic areas where these compounds are making a significant impact, namely in oncology and neurology, and touch upon their emerging role in inflammatory diseases.

The Allure of the Imidazo[1,5-a]pyridine Core: A Structural Perspective

The imidazo[1,5-a]pyridine nucleus is a planar, bicyclic aromatic system where an imidazole ring is fused to a pyridine ring. This arrangement creates a unique distribution of electron density and provides multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. The nitrogen atoms within the scaffold can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with biological macromolecules. This versatility is the cornerstone of its "privileged" status, enabling the design of potent and selective modulators of various enzymes and receptors.

Synthetic Strategies: Building the Core

The construction of the imidazo[1,5-a]pyridine scaffold can be achieved through several elegant and efficient synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

One prominent method is the Ritter-type reaction , which offers a novel approach for the synthesis of imidazo[1,5-a]pyridine analogs.[1] This reaction typically involves the use of a catalyst like bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) in combination with para-toluenesulfonic acid (p-TsOH·H2O) to facilitate the conversion of a benzylic alcohol to a benzylic cation, which then undergoes cyclization.[1]

Another powerful strategy is the iodine-mediated sp3 C-H amination . This transition-metal-free approach utilizes molecular iodine to effect the oxidative annulation of readily available 2-pyridyl ketones and alkylamines, often in the presence of a base like sodium acetate (NaOAc).[2] This one-pot synthesis is operationally simple and can be performed on a gram scale.[2]

Furthermore, cyclocondensation reactions of 2-(aminomethyl)pyridines with various electrophiles are a well-established route to this scaffold.[3] For instance, the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA) medium provides an efficient synthesis of imidazo[1,5-a]pyridines.[3]

These synthetic strategies, among others, provide a robust toolbox for medicinal chemists to generate diverse libraries of imidazo[1,5-a]pyridine derivatives for biological screening.

Therapeutic Frontiers: Imidazo[1,5-a]pyridines in Action

The true measure of a privileged scaffold lies in its therapeutic applicability. Imidazo[1,5-a]pyridine derivatives have demonstrated significant promise in several key disease areas.

Oncology: A Multi-pronged Attack on Cancer

In the realm of oncology, imidazo[1,5-a]pyridine derivatives have emerged as potent anticancer agents with diverse mechanisms of action. A particularly noteworthy class of compounds are the imidazo[1,5-a]pyridine-benzimidazole hybrids .

A series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to exhibit significant cytotoxic activity against a broad panel of human tumor cell lines.[4][5][6] Two lead compounds, 5d and 5l , have demonstrated impressive GI50 values, ranging from 1.06 to 14.9 μM and 0.43 to 7.73 μM, respectively.[4][6]

The primary mechanism of action for these compounds is the dual inhibition of two critical cellular processes: tubulin polymerization and the PI3K/Akt signaling pathway.[4][5]

  • Tubulin Polymerization Inhibition: These hybrids effectively inhibit the assembly of microtubules, which are essential components of the mitotic spindle required for cell division.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[4][6] Molecular docking studies have predicted that these compounds bind to the colchicine binding site on tubulin.[4][5][6]

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth.[3][4][7][8][9] Aberrant activation of this pathway is a hallmark of many cancers. The imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to markedly decrease the levels of phosphorylated PTEN and Akt, indicating a clear inhibition of this pathway.[4]

This dual-action mechanism presents a significant advantage in cancer therapy, as it targets both cell division and survival pathways, potentially overcoming resistance mechanisms that can arise from targeting a single pathway.

Table 1: In Vitro Activity of Lead Imidazo[1,5-a]pyridine-Benzimidazole Hybrids

CompoundGI50 Range (μM)Tubulin Polymerization IC50 (μM)
5d 1.06 - 14.93.25
5l 0.43 - 7.731.71

Data sourced from references[4][6].

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines the general steps for assessing the inhibitory effect of imidazo[1,5-a]pyridine derivatives on tubulin polymerization.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (e.g., bovine brain, >99% pure) in an ice-cold general tubulin buffer (GTB; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[10]

    • Prepare a stock solution of GTP (100 mM) in water.[10]

    • Prepare various concentrations of the test imidazo[1,5-a]pyridine derivative and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in GTB.[10][11]

  • Reaction Assembly:

    • In a pre-warmed 96-well plate, add the test compounds or controls.

    • On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and glycerol in GTB. A typical final concentration for tubulin is 3 mg/mL.[11]

    • Initiate the polymerization by adding the cold tubulin mixture to the pre-warmed wells containing the test compounds.

  • Data Acquisition:

    • Immediately place the plate in a temperature-controlled microplate reader set at 37°C.[11]

    • Measure the increase in absorbance at 350 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.[10][12]

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves for each compound concentration.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest part of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Signaling Pathway: PI3K/Akt Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Imidazopyridine Imidazo[1,5-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->Akt

Caption: The PI3K/Akt signaling pathway and points of inhibition by Imidazo[1,5-a]pyridine derivatives.

Neurological Disorders: Modulating Brain Chemistry

The privileged nature of the imidazo[1,5-a]pyridine scaffold also extends to the central nervous system, where derivatives have shown promise in treating complex neurological and psychiatric conditions.

Alzheimer's disease (AD) is a devastating neurodegenerative disorder with a significant unmet medical need.[13] The 5-hydroxytryptamine4 (5-HT4) receptor has emerged as a promising therapeutic target for both symptomatic and disease-modifying treatments for AD.[13] Activation of the 5-HT4 receptor can enhance the release of acetylcholine, a neurotransmitter crucial for memory and learning, and also promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the formation of amyloid plaques, a key pathological hallmark of AD.[2][14]

A series of imidazo[1,5-a]pyridine derivatives have been designed and synthesized as potent and selective 5-HT4 receptor partial agonists.[13][15] Through focused structure-activity relationship (SAR) studies and optimization of ADME (absorption, distribution, metabolism, and excretion) properties, a lead compound, 5a , was identified.[13][15] This compound demonstrated potent, selective, and brain-penetrant 5-HT4 partial agonism, along with efficacy in animal models of cognition.[13][15]

Signaling Pathway: 5-HT4 Receptor in Alzheimer's Disease

Caption: 5-HT4 receptor signaling and its modulation by Imidazo[1,5-a]pyridine derivatives in Alzheimer's disease.

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a well-established target for drugs treating anxiety, insomnia, and epilepsy.[16][17][18][19][20] The receptor is a pentameric ligand-gated ion channel with multiple allosteric binding sites, allowing for fine-tuned modulation of its activity.[13][16][17][19]

Imidazo[1,5-a]pyridine derivatives have been investigated as modulators of the GABA-A receptor.[20][21] Structure-activity relationship studies have shown that modifications to the imidazo[1,5-a]pyridine scaffold can lead to compounds with varying affinities and selectivities for different GABA-A receptor subtypes.[22][23] For instance, QSAR studies on related imidazodiazepines have highlighted the importance of π-π interactions with specific aromatic residues within the receptor's binding pocket for determining the potency of these inhibitors.[22]

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of imidazo[1,5-a]pyridine derivatives to the GABA-A receptor.

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction.

    • Wash the membranes repeatedly with a binding buffer (e.g., Tris-HCl) to remove endogenous GABA.

    • Resuspend the final membrane pellet in the binding buffer and store at -70°C.[24]

  • Binding Assay:

    • Thaw the prepared membranes and wash them again with the binding buffer.

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flumazenil), and various concentrations of the unlabeled test imidazo[1,5-a]pyridine derivative.[24][25]

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known GABA-A receptor ligand (e.g., GABA or bicuculline).[24][26]

    • Incubate the plate at 4°C for a defined period (e.g., 45 minutes).[24]

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[24]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.

Signaling Pathway: GABA-A Receptor

GABAA_Pathway cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds to orthosteric site Imidazopyridine Imidazo[1,5-a]pyridine Derivatives Imidazopyridine->GABAAR Binds to allosteric site Cl_ion Cl- GABAAR->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Sources

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Pharmacophore Integration

Executive Summary

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (CAS: 2021235-95-8) represents a high-value heterocyclic building block in modern drug discovery. Distinguished by its imidazo[1,5-a]pyridine fused ring system, this scaffold serves as a bioisostere for indole and azaindole moieties, offering distinct electronic properties and metabolic stability profiles.

The presence of the C5-aldehyde provides a versatile "chemical handle" for reductive aminations and olefination reactions, while the C7-chlorine atom serves as a critical modulation point for lipophilicity (LogP) and a site for palladium-catalyzed cross-coupling. This guide details the physicochemical identity, structural logic, and validated synthetic pathways for integrating this motif into lead optimization campaigns.

Physicochemical Identity & Properties[1][2][3]

The following data constitutes the definitive chemical baseline for 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde.

PropertySpecification
Chemical Name 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde
CAS Registry Number 2021235-95-8
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Exact Mass 180.0090 Da
SMILES ClC1=CC2=CN=CN2C(C=O)=C1
Appearance Pale yellow to tan solid (crystalline)
Predicted LogP ~1.80 (Lipophilic, membrane permeable)
TPSA 34.37 Ų (High oral bioavailability potential)
H-Bond Acceptors 3 (N2, O)
H-Bond Donors 0
Structural Numbering & Analysis

Understanding the IUPAC numbering of the imidazo[1,5-a]pyridine core is critical for regioselective modification.

Structure cluster_0 Imidazo[1,5-a]pyridine Core Numbering N2 N2 (Bridge) C1 C1 N2->C1 C5 C5 (-CHO) N2->C5 C3 C3 C3->N2 C6 C6 C5->C6 C7 C7 (-Cl) C6->C7 C8 C8 C7->C8 C8->C1 Fused

Figure 1: Structural numbering of the scaffold.[1][2] Note that the aldehyde is located at position 5 (ortho to the bridgehead nitrogen), and the chlorine is at position 7.

Synthetic Methodology & Causality

Synthesis of the 5-carbaldehyde isomer is non-trivial. Unlike C1 or C3, which are electron-rich and susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), C5 is located on the electron-deficient pyridine ring . Direct formylation of the core will not yield the 5-isomer.

Therefore, the aldehyde functionality must be installed prior to cyclization or via directed lithiation of a pre-functionalized precursor.

Validated Retrosynthetic Pathway

The most robust route utilizes a 2,6-disubstituted pyridine precursor .

Synthesis cluster_mechanism Key Mechanistic Insight Target Target: 7-Chloroimidazo[1,5-a]pyridine- 5-carbaldehyde Precursor1 Intermediate A: 6-(Aminomethyl)-4-chloropicolinaldehyde (Protected as Acetal) Precursor1->Target Cyclization w/ Triethyl Orthoformate (Acid Catalyzed) Start Starting Material: 4-Chloropyridine-2,6-dicarboxylate Start->Precursor1 1. Selective Reduction 2. Acetal Protection Mech The C5-CHO must originate from the pyridine precursor. Direct C-H functionalization fails at C5.

Figure 2: Retrosynthetic logic dictating the use of a pre-functionalized pyridine precursor to ensure regiochemical fidelity.

Experimental Protocol: Cyclization Workflow

Objective: Formation of the imidazole ring while retaining the C5-aldehyde.

  • Reagents:

    • Precursor: 6-(aminomethyl)-4-chloropyridine-2-carbaldehyde (often used as the dimethyl acetal protected form).

    • Cyclizing Agent: Triethyl orthoformate (

      
      ).
      
    • Catalyst: Formic acid or p-TsOH (catalytic).

    • Solvent: Ethanol or Dioxane.

  • Step-by-Step Methodology:

    • Activation: Dissolve the amine precursor in ethanol (0.5 M). Add 3.0 equivalents of triethyl orthoformate.

    • Cyclization: Add catalytic formic acid (10 mol%) and reflux at 80°C for 4–6 hours. Causality: The orthoformate acts as the one-carbon source to close the imidazole ring between the pyridine nitrogen and the exocyclic amine.

    • Deprotection (In-situ): If the aldehyde was protected as an acetal, add 1N HCl and stir at RT for 1 hour to liberate the free aldehyde.

    • Work-up: Neutralize with saturated

      
      , extract with EtOAc, and dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM). The product typically elutes as a yellow solid.

Medicinal Chemistry Applications

The 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde scaffold is a "privileged structure" in drug design, particularly for targeting ATP-binding pockets and heme-containing enzymes.

Pharmacophore Features[1][2][3][6][10][11]
  • Heme Coordination: The

    
     nitrogen (N2) in the imidazo[1,5-a]pyridine ring is a potent ligand for heme iron. This makes the scaffold highly relevant for inhibitors of IDO1 (Indoleamine 2,3-dioxygenase 1)  and CYP enzymes .
    
  • Fluorescence: The rigid, planar bicyclic system exhibits intrinsic fluorescence, allowing this molecule to serve as a turn-on fluorescent probe for biological imaging when conjugated to a target ligand.

  • Kinase Inhibition: The scaffold mimics the adenine core of ATP. The C5-aldehyde allows for the introduction of "hinge-binding" motifs via reductive amination.

Functionalization Logic (SAR Expansion)
Reaction SiteChemical HandleTransformationMedicinal Utility
C5 Aldehyde (-CHO)Reductive AminationIntroduction of solubilizing groups (piperazines, morpholines) to improve ADME.
C5 Aldehyde (-CHO)Wittig/Horner-Wadsworth-EmmonsExtension of the carbon chain to reach hydrophobic pockets.
C7 Chloride (-Cl)Suzuki-Miyaura CouplingInstallation of aryl/heteroaryl groups to increase potency and selectivity.

Handling, Stability & Analytics

Storage & Stability
  • Oxidation Risk: Like most heteroaromatic aldehydes, the C5-CHO group is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Visual Check: Pure compound is pale yellow. Darkening to brown indicates decomposition or N-oxide formation.

Analytical Validation

To verify the identity of the synthesized compound, look for these diagnostic signals:

  • 1H NMR (DMSO-d6):

    • Aldehyde (-CHO): Distinct singlet downfield at

      
       9.8 – 10.2 ppm.
      
    • Imidazole Proton (H3): Singlet or doublet around

      
       8.5 – 9.0 ppm (highly deshielded).
      
    • Pyridine Protons: Characteristic coupling pattern for the 1,3-substitution on the six-membered ring.

  • LC-MS:

    • Expect

      
      .[3]
      
    • Look for the characteristic Chlorine isotope pattern (

      
      ) at 181/183 m/z.
      

References

  • PubChem. (2025).[4][5] Imidazo[1,5-a]pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein J. Org. Chem. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Imidazo[1,5-a]pyridines. Retrieved from [Link]

  • RSC Publishing. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. New Journal of Chemistry. Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of 7-Chloroimidazo[1,5-a]pyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,5-a]pyridine Core - A Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an incessant search for novel molecular frameworks that can serve as the foundation for developing new therapeutic agents. Among these, nitrogen-containing heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities.[1][2] The imidazo[1,5-a]pyridine nucleus, a fused bicyclic system, has emerged as a "privileged scaffold" owing to its unique chemical, optical, and biological properties.[3] Its structural versatility and broad spectrum of biological activities have established it as a promising starting point for the development of drugs targeting a range of diseases, including cancer, inflammation, and microbial infections.[1][3] This technical guide will delve into the bioactive potential of the 7-chloroimidazo[1,5-a]pyridine scaffold, providing an in-depth analysis of its synthesis, biological activities, and underlying mechanisms of action.

The inclusion of a chlorine atom at the 7-position of the imidazo[1,5-a]pyridine ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to improved potency and selectivity. This guide will explore the current understanding of how this specific halogenation contributes to the therapeutic potential of this promising class of compounds.

Synthetic Strategies for 7-Chloroimidazo[1,5-a]pyridine Derivatives

The synthesis of the imidazo[1,5-a]pyridine core and its derivatives can be achieved through various methodologies. A common and efficient approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[4] For the synthesis of 7-chloroimidazo[1,5-a]pyridine scaffolds, a key starting material would be a 2-amino-4-chloropyridine derivative.

A general synthetic protocol is outlined below:

Experimental Protocol: Synthesis of a 7-Chloroimidazo[1,5-a]pyridine Derivative
  • Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as absolute ethanol (50 mL), add the desired ethyl 2-chloroacetoacetate derivative (1.1 eq).[4]

  • Reaction Conditions: The reaction mixture is refluxed for a period of 20-24 hours.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 7-chloroimidazo[1,5-a]pyridine derivative.

This synthetic versatility allows for the introduction of a wide range of substituents at various positions of the imidazo[1,5-a]pyridine core, enabling the generation of diverse chemical libraries for biological screening.

Anticancer Potential: A Multi-pronged Attack on Malignancies

Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][6] The presence of a chloro substituent can enhance the cytotoxic activity of these compounds.[7]

Mechanism of Action: Targeting Key Cellular Pathways

Imidazo[1,5-a]pyridine derivatives have been shown to exert their anticancer effects by targeting fundamental cellular processes, including:

  • Tubulin Polymerization Inhibition: Several imidazo[1,5-a]pyridine-benzimidazole hybrids have been identified as potent inhibitors of tubulin polymerization.[8] By binding to the colchicine binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Certain imidazo[1,5-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased levels of phosphorylated Akt (p-AKT) and the induction of apoptosis.[5][8]

  • Induction of Apoptosis: Imidazo[1,5-a]pyridine compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the activation of caspases, release of cytochrome c, and DNA fragmentation in treated cancer cells.[5][8]

The diagram below illustrates the key signaling pathways targeted by 7-chloroimidazo[1,5-a]pyridine derivatives in cancer cells.

Anticancer_Mechanism cluster_Cell Cancer Cell cluster_Microtubules Microtubule Dynamics cluster_PI3K PI3K/Akt Pathway Scaffold 7-Chloroimidazo [1,5-a]pyridine Tubulin Tubulin Polymerization Scaffold->Tubulin Inhibits PI3K_Akt PI3K/Akt Activation Scaffold->PI3K_Akt Inhibits G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Proliferation->Apoptosis

Caption: Anticancer mechanisms of 7-chloroimidazo[1,5-a]pyridine scaffolds.

Quantitative Data: Cytotoxic Activity

The cytotoxic activity of imidazo[1,5-a]pyridine derivatives is typically evaluated against a panel of human cancer cell lines using assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) values are determined to quantify their potency.

Compound TypeCancer Cell LineIC50 (µM)Reference
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5d)Various1.06 - 14.9[8]
Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l)Various0.43 - 7.73[8]
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast Cancer)45[5]
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast Cancer)47.7[5]

Note: While these examples are for related imidazopyridine scaffolds, they highlight the potential potency that can be achieved with this core structure. Further research is needed to determine the specific IC50 values for 7-chloroimidazo[1,5-a]pyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Imidazopyridine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[2][10]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of imidazopyridine scaffolds are mediated through the inhibition of key inflammatory pathways and enzymes:

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors, with IC50 values in the nanomolar range.[11]

  • NF-κB and STAT3 Pathway Suppression: The transcription factors NF-κB and STAT3 play crucial roles in regulating the expression of pro-inflammatory genes. A novel imidazo[1,2-a]pyridine derivative has been shown to suppress the NF-κB and STAT3 signaling pathways, leading to a reduction in the production of inflammatory cytokines.[10]

The following diagram illustrates the workflow for evaluating the anti-inflammatory potential of 7-chloroimidazo[1,5-a]pyridine derivatives.

Anti_Inflammatory_Workflow Start Synthesized 7-Chloroimidazo [1,5-a]pyridine Derivative In_Vitro In Vitro Assays Start->In_Vitro COX2_Assay COX-2 Inhibition Assay In_Vitro->COX2_Assay NFkB_Assay NF-κB/STAT3 Pathway Analysis (Western Blot, ELISA) In_Vitro->NFkB_Assay In_Vivo In Vivo Models COX2_Assay->In_Vivo NFkB_Assay->In_Vivo Edema_Model Carrageenan-Induced Paw Edema in Rats In_Vivo->Edema_Model Data_Analysis Data Analysis & Lead Optimization Edema_Model->Data_Analysis

Caption: Workflow for evaluating anti-inflammatory potential.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Test
  • Animal Model: Use male Wistar rats weighing 150-200g.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Potential: Combating Infectious Diseases

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Imidazo[1,5-a]quinoxaline derivatives, structurally related to imidazo[1,5-a]pyridines, have shown effective bacteriostatic and fungistatic activities.[12] This suggests that the 7-chloroimidazo[1,5-a]pyridine scaffold could also serve as a promising foundation for the development of new anti-infective drugs.

Structure-Activity Relationships

Studies on imidazo[1,5-a]quinoxaline derivatives have revealed that the presence of certain substituents is crucial for their antimicrobial properties. For instance, the introduction of various alkyl groups at specific positions of the pyridine and imidazoquinoxaline systems has been shown to modulate their activity against bacteria and fungi.[12] Further investigation into the structure-activity relationships of 7-chloroimidazo[1,5-a]pyridine derivatives is warranted to optimize their antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 7-chloroimidazo[1,5-a]pyridine scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The synthetic tractability of this core structure allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.

Future research in this area should focus on several key aspects:

  • Elucidation of Specific Mechanisms: While initial studies have provided insights into the mechanisms of action, further investigation is needed to fully understand the molecular targets and signaling pathways modulated by 7-chloroimidazo[1,5-a]pyridine derivatives.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to identify the key structural features responsible for the observed biological activities and to guide the rational design of more potent and selective compounds.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy in relevant animal models of disease and to assess their pharmacokinetic and toxicological profiles.

The continued exploration of the 7-chloroimidazo[1,5-a]pyridine scaffold holds great promise for the development of next-generation therapies to address unmet medical needs in oncology, inflammatory diseases, and infectious diseases.

References

  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates - ResearchGate. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available at: [Link]

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][13][14]thiazines as Potential Anti- inflammatory Agents. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating - BioImpacts. Available at: [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues - DOI. Available at: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC. Available at: [Link]

  • Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed. Available at: [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors - ResearchGate. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

A Tale of Two Isomers: An In-Depth Technical Guide to Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, represents a cornerstone in medicinal chemistry and materials science. Among its various isomeric forms, imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines have garnered significant attention due to their distinct and compelling biological activities and photophysical properties. This technical guide provides a comprehensive comparative analysis of these two key isomers, delving into their fundamental structural and electronic differences, divergent synthetic strategies, distinguishing spectroscopic characteristics, and their contrasting applications in drug discovery and beyond. Through a detailed exploration of their respective structure-activity relationships and mechanistic underpinnings, this document aims to equip researchers with the critical knowledge required to strategically leverage the unique attributes of each isomer in their scientific endeavors.

Introduction: The Significance of Isomeric Distinction

Imidazopyridines are nitrogen-containing heterocyclic compounds that have become privileged structures in the development of therapeutics and functional materials.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects.[2][3] The constitutional isomerism between imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, arising from the position of the nitrogen atom at the bridgehead, results in profound differences in their chemical reactivity, electronic distribution, and three-dimensional shape. These subtle yet critical structural variations dictate their biological profiles and potential applications.[4]

Imidazo[1,2-a]pyridines are arguably the more extensively studied isomer, with several marketed drugs, such as Zolpidem and Alpidem, underscoring their therapeutic relevance.[5] In contrast, imidazo[1,5-a]pyridines have emerged as a class of compounds with unique luminescent properties and significant potential in oncology.[6][7] This guide will dissect the core differences between these two isomeric systems, providing a rationale for their divergent applications and offering insights into the strategic design of novel derivatives.

Structural and Electronic Properties: A Comparative Overview

The fundamental difference between the two isomers lies in the fusion of the imidazole and pyridine rings. In imidazo[1,2-a]pyridine , the imidazole ring is fused across the N1-C2 bond of the pyridine ring. In imidazo[1,5-a]pyridine , the fusion occurs at the N1-C6 bond of the pyridine ring. This seemingly minor change has significant consequences for the electronic and steric properties of the molecules.

PropertyImidazo[1,2-a]pyridineImidazo[1,5-a]pyridine
CAS Number 274-76-0[8]274-47-5[9]
Molecular Formula C₇H₆N₂[8]C₇H₆N₂[9]
Molecular Weight 118.14 g/mol [8]118.14 g/mol [9]
Bridgehead Nitrogen N4N4
Dipole Moment ~2.3 D3.25 D[10]

The difference in the position of the non-bridgehead nitrogen atom (N1 in imidazo[1,2-a]pyridine vs. N2 in imidazo[1,5-a]pyridine) leads to a different distribution of electron density and a notable difference in their dipole moments.

Isomer_Structures cluster_1 Imidazo[1,2-a]pyridine cluster_2 Imidazo[1,5-a]pyridine imidazo12a caption1 Structure of Imidazo[1,2-a]pyridine. [21, 24] imidazo15a caption2 Structure of Imidazo[1,5-a]pyridine. [23]

A comparison of the core structures of the two isomers.

Synthesis Strategies: Navigating Regioselectivity

The synthesis of imidazopyridines is a well-established field, with distinct strategies employed to achieve the desired isomeric product. The choice of starting materials and reaction conditions is paramount in controlling the regioselectivity of the cyclization reaction.

Synthesis of Imidazo[1,2-a]pyridines

The most common and versatile methods for the synthesis of imidazo[1,2-a]pyridines involve the condensation of 2-aminopyridines with various electrophilic partners.

  • Tschitschibabin (Chichibabin) Reaction: This classical method involves the reaction of a 2-aminopyridine with an α-haloketone.[11] The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.

  • Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, have gained prominence for their efficiency and ability to generate diverse libraries of imidazo[1,2-a]pyridines.[12][13][14] This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide.

  • Tandem and Cascade Reactions: Modern synthetic approaches often employ tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For instance, the reaction of 2-aminopyridines with nitroolefins can lead to the formation of 3-unsubstituted imidazo[1,2-a]pyridines.[2]

Imidazo12a_Synthesis cluster_main General Synthetic Routes to Imidazo[1,2-a]pyridines cluster_1 Tschitschibabin Reaction cluster_2 Groebke-Blackburn-Bienaymé (GBB) Reaction cluster_3 From Nitroolefins A1 2-Aminopyridine C1 Imidazo[1,2-a]pyridine A1->C1 B1 α-Haloketone B1->C1 A2 2-Aminopyridine C2 3-Amino-imidazo[1,2-a]pyridine A2->C2 B2 Aldehyde B2->C2 D2 Isocyanide D2->C2 A3 2-Aminopyridine C3 3-Unsubstituted Imidazo[1,2-a]pyridine A3->C3 B3 Nitroolefin B3->C3

Key synthetic pathways to imidazo[1,2-a]pyridines.
Synthesis of Imidazo[1,5-a]pyridines

The synthesis of imidazo[1,5-a]pyridines typically starts from pyridine derivatives bearing a functional group at the 2-position that can participate in the formation of the imidazole ring.

  • From 2-(Aminomethyl)pyridines: A common strategy involves the cyclocondensation of 2-(aminomethyl)pyridines with various one-carbon synthons, such as orthoesters, or through reactions with electrophilically activated nitroalkanes.[15][16]

  • Three-Component Coupling Reactions: Efficient three-component reactions involving substituted picolinaldehydes, amines, and formaldehyde have been developed to produce imidazo[1,5-a]pyridinium ions, which can be further converted to the neutral heterocycles.[17]

  • Transannulation Reactions: Metal-free denitrogenative transannulation of pyridotriazoles with nitriles provides a route to imidazo[1,5-a]pyridines.[17]

Imidazo15a_Synthesis cluster_main General Synthetic Routes to Imidazo[1,5-a]pyridines cluster_1 From 2-(Aminomethyl)pyridines cluster_2 Three-Component Coupling cluster_3 Transannulation A1 2-(Aminomethyl)pyridine C1 Imidazo[1,5-a]pyridine A1->C1 B1 One-carbon synthon (e.g., orthoester) B1->C1 A2 Picolinaldehyde C2 Imidazo[1,5-a]pyridinium ion A2->C2 B2 Amine B2->C2 D2 Formaldehyde D2->C2 A3 Pyridotriazole C3 Imidazo[1,5-a]pyridine A3->C3 B3 Nitrile B3->C3

Key synthetic pathways to imidazo[1,5-a]pyridines.

Spectroscopic and Analytical Characterization: Distinguishing the Isomers

Differentiating between imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine isomers is readily achievable through standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the protons and carbons in the imidazole and pyridine rings are highly sensitive to the position of the nitrogen atoms and the overall electronic structure.

PositionImidazo[1,2-a]pyridine (¹³C NMR, ppm)Imidazo[1,5-a]pyridine (¹³C NMR, ppm)
C2/C1 ~141.6~139.5
C3 ~116.7~120.1
C5/C8 ~125.1~118.9
C6/C7 ~112.0~112.9
C7/C6 ~125.3~123.8
C8a/C8a ~123.7~126.6

Note: Approximate chemical shifts are provided for the parent compounds and can vary significantly with substitution. Data is indicative based on available literature.[13][18]

In the ¹H NMR spectrum, the protons on the imidazole ring (H2 and H3 for imidazo[1,2-a]pyridine; H1 and H3 for imidazo[1,5-a]pyridine) typically appear as singlets or doublets in distinct regions, providing a clear diagnostic tool.

Mass Spectrometry

While both isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ due to the different stabilities of the resulting fragment ions. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Infrared (IR) and UV-Vis Spectroscopy

IR spectroscopy can provide information about the vibrational modes of the fused ring system, with characteristic bands for C=N and C=C stretching.[19] UV-Vis absorption spectra are also distinct, with imidazo[1,5-a]pyridines often exhibiting different absorption maxima compared to their imidazo[1,2-a]pyridine counterparts.[18][20]

Applications in Drug Discovery and Materials Science: A Tale of Divergent Paths

The distinct structural and electronic features of the two isomers translate into different biological activities and photophysical properties, leading to their exploration in diverse applications.

Imidazo[1,2-a]pyridines: A Powerhouse in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous clinically used drugs and drug candidates.[3][5]

  • Central Nervous System (CNS) Agents: This class is renowned for its activity as hypnotic and anxiolytic agents, with Zolpidem (Ambien) being a prime example. These compounds often act as agonists at the benzodiazepine site of the GABA-A receptor.[5][21]

  • Anticancer Agents: A vast number of imidazo[1,2-a]pyridine derivatives have been developed as potent anticancer agents, targeting various mechanisms including tubulin polymerization, protein kinases, and DNA intercalation.[2][22]

  • Anti-infective Agents: This scaffold has shown significant promise in the development of antibacterial, antifungal, antiviral, and antiparasitic drugs.[3][11]

  • Anti-inflammatory Agents: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory activity.[2]

Imidazo[1,5-a]pyridines: Emerging Stars in Oncology and Photonics

While not as extensively explored in the clinic as their [1,2-a] counterparts, imidazo[1,5-a]pyridines have shown remarkable potential in specific therapeutic areas and materials science.

  • Anticancer Agents: A growing body of research highlights the potent cytotoxic activity of imidazo[1,5-a]pyridine derivatives against various cancer cell lines.[23][24] Some hybrids have been shown to inhibit both tubulin polymerization and the PI3K/Akt pathway.[23]

  • Luminescent Materials: Imidazo[1,5-a]pyridines often exhibit strong fluorescence, making them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging.[7][25][26] Their photophysical properties can be fine-tuned through chemical modification.

  • Medicinal Chemistry Scaffolds: This isomer is increasingly being recognized as a valuable scaffold for the development of novel therapeutic agents beyond oncology.[9]

Applications cluster_1 Imidazo[1,2-a]pyridine Applications cluster_2 Imidazo[1,5-a]pyridine Applications A CNS Agents (Hypnotics, Anxiolytics) B Anticancer Agents C Anti-infective Agents D Anti-inflammatory Agents E Anticancer Agents F Luminescent Materials (OLEDs, Probes) G Emerging Medicinal Chemistry Scaffolds

Divergent applications of the two imidazopyridine isomers.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine isomers, while sharing a common bicyclic core, exhibit distinct personalities in the realms of chemistry, biology, and materials science. The well-trodden path of imidazo[1,2-a]pyridines in medicine provides a solid foundation for further optimization and drug development. In parallel, the burgeoning field of imidazo[1,5-a]pyridines offers exciting opportunities for innovation, particularly in the development of novel anticancer agents and advanced photofunctional materials.

A thorough understanding of the fundamental differences in their synthesis, structure, and properties is crucial for researchers seeking to harness the full potential of these versatile heterocyclic systems. Future research will undoubtedly continue to uncover novel biological activities and applications for both isomers, further solidifying the importance of the imidazopyridine scaffold in scientific discovery. The strategic design of hybrid molecules incorporating these cores and the exploration of their less-studied isomers will likely pave the way for the next generation of therapeutics and technologies.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: )
  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condens
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (URL: )
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. (URL: )
  • Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. (URL: [Link])

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL: )
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. (URL: [Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (URL: [Link])

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. (URL: [Link])

  • Imidazo[1,2-a]Pyridine: Biological Insights. Scribd. (URL: [Link])

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. (URL: [Link])

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. (URL: [Link])

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC. (URL: [Link])

  • Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. PubMed. (URL: [Link])

  • Main structures of imidazo[1,5-a]pyridinic (green) and... ResearchGate. (URL: [Link])

  • Imidazo(1,2-a)pyridine. PubChem. (URL: [Link])

  • imidazo[1,5-a]pyridine. Stenutz. (URL: [Link])

  • Imidazo(1,5-a)pyridine. PubChem. (URL: [Link])

  • Structure of imidazo[1,2-a]pyridine and numbering of atoms. ResearchGate. (URL: [Link])

  • Imidazo(1,2-a)pyridin-2(3H)-one. PubChem. (URL: [Link])

  • Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. PMC. (URL: [Link])

  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the... ResearchGate. (URL: [Link])

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. MDPI. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: )
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. (URL: [Link])

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. (URL: [Link])

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. ACS Publications. (URL: [Link])

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis. (URL: [Link])

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. (URL: [Link])

  • Photophysical Studies on Boron-Centered Spiro Compounds with Imidazo[1,5-A]Pyridine Derivatives. SSRN. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. (URL: [Link])

Sources

Methodological & Application

Synthetic Protocols for the Versatile Functionalization of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of synthetic protocols for the derivatization of a key building block, 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde , offering researchers a detailed roadmap for accessing a wide array of novel compounds.

This document is structured to provide not just procedural steps, but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors. We will explore the reactivity of the two key functional handles: the C7-chloro substituent, a versatile site for cross-coupling and nucleophilic substitution reactions, and the C5-carbaldehyde, a gateway to a multitude of carbonyl-based transformations.

I. Synthesis of the Core Scaffold: 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

A plausible and efficient method for the synthesis of the title compound involves a Vilsmeier-Haack formylation of a 7-chloroimidazo[1,5-a]pyridine precursor. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]

Start 7-Chloroimidazo[1,5-a]pyridine Product 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde Start->Product Vilsmeier-Haack Formylation Reagent Vilsmeier Reagent (POCl₃, DMF)

Caption: Synthetic approach to the target scaffold.

Protocol 1: Vilsmeier-Haack Formylation

This protocol outlines a general procedure for the formylation of a 7-chloroimidazo[1,5-a]pyridine substrate.

Materials:

  • 7-Chloroimidazo[1,5-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF over 15-20 minutes, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 7-chloroimidazo[1,5-a]pyridine (1.0 eq.) in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and carefully pour it onto crushed ice.

  • Slowly neutralize the acidic solution with saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde.

II. Functionalization of the 7-Chloro Position

The chloro substituent at the C7 position serves as an excellent handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of biaryl, vinyl, and alkynyl moieties.

Start 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde Suzuki Suzuki-Miyaura (ArB(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (Terminal Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Pd Catalyst, Base Product_Suzuki 7-Aryl-imidazo[1,5-a]pyridine-5-carbaldehyde Suzuki->Product_Suzuki Product_Sonogashira 7-Alkynyl-imidazo[1,5-a]pyridine-5-carbaldehyde Sonogashira->Product_Sonogashira Product_Buchwald 7-Amino-imidazo[1,5-a]pyridine-5-carbaldehyde Buchwald->Product_Buchwald

Caption: Cross-coupling strategies at the C7-position.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the chloro-substituted imidazopyridine and an organoboron reagent.[4][5]

Materials:

  • 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vial, add 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture at 100 °C for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 7-aryl-substituted product.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good to Excellent[4]
Pd(OAc)₂/SPhosK₃PO₄Toluene110Good to Excellent[5]

The Sonogashira coupling facilitates the formation of a C-C bond between the chloro-substituted imidazopyridine and a terminal alkyne.[6][7][8][9]

Materials:

  • 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

  • Terminal alkyne (1.5 eq.)

  • Pd(PPh₃)₂Cl₂ (0.03 eq.)

  • Copper(I) iodide (CuI) (0.06 eq.)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and TEA.

  • Add the terminal alkyne (1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 7-alkynyl-substituted product.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the chloro-substituted imidazopyridine and an amine.[10][11][12][13]

Materials:

  • 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

  • Amine (primary or secondary) (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • Xantphos (0.04 eq.)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq.)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.) to a Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq.), the amine (1.2 eq.), and Cs₂CO₃ (1.5 eq.).

  • Seal the flask and heat the reaction mixture at 110 °C for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to give the 7-amino-substituted product.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in the imidazo[1,5-a]pyridine system can facilitate nucleophilic aromatic substitution of the chloro group, particularly with strong nucleophiles.[14][15][16]

Materials:

  • 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

  • Amine (e.g., morpholine, piperidine) (3.0 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a sealed tube, add 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq.), the amine (3.0 eq.), and K₂CO₃ (2.0 eq.).

  • Add DMSO as the solvent.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

III. Functionalization of the 5-Carbaldehyde Group

The aldehyde functionality at the C5 position is a versatile precursor for a wide range of chemical transformations, including olefination, reductive amination, and condensation reactions.

Start 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde Wittig Wittig Reaction (Phosphonium Ylide) Start->Wittig HWE Horner-Wadsworth-Emmons (Phosphonate Ester) Start->HWE ReductiveAmination Reductive Amination (Amine, Reducing Agent) Start->ReductiveAmination Knoevenagel Knoevenagel Condensation (Active Methylene Compound) Start->Knoevenagel Product_Wittig 5-Alkenyl-7-chloroimidazo[1,5-a]pyridine Wittig->Product_Wittig Product_HWE 5-Alkenyl-7-chloroimidazo[1,5-a]pyridine (E-selective) HWE->Product_HWE Product_ReductiveAmination 5-(Aminomethyl)-7-chloroimidazo[1,5-a]pyridine ReductiveAmination->Product_ReductiveAmination Product_Knoevenagel 5-(Substituted-vinyl)-7-chloroimidazo[1,5-a]pyridine Knoevenagel->Product_Knoevenagel

Caption: Transformations of the C5-carbaldehyde.

A. Olefination Reactions

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[17][18][19][20][21]

Materials:

  • 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

  • Triphenylphosphonium ylide (prepared in situ from the corresponding phosphonium salt and a base like n-BuLi or NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under nitrogen, suspend the appropriate triphenylphosphonium salt (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise to generate the ylide (indicated by a color change).

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

The HWE reaction is an excellent alternative to the Wittig reaction, often providing higher E-selectivity for the resulting alkene and easier purification.[22][23][24][25]

Materials:

  • 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

  • Phosphonate ester (e.g., triethyl phosphonoacetate) (1.2 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under nitrogen, suspend NaH (1.2 eq.) in anhydrous THF.

  • Cool to 0 °C and add the phosphonate ester (1.2 eq.) dropwise.

  • Stir the mixture at room temperature for 30 minutes to generate the phosphonate anion.

  • Cool the mixture back to 0 °C and add a solution of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with water at 0 °C.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ReagentBaseSolventSelectivityTypical YieldReference
Triethyl phosphonoacetateNaHTHFHigh EGood to Excellent[22]
Still-Gennari phosphonateKHMDSTHFHigh ZGood[23]
B. Reductive Amination

Reductive amination is a two-step, one-pot process that converts the aldehyde into a primary, secondary, or tertiary amine.

Materials:

  • 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

  • Amine (primary or secondary) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq.) and the amine (1.1 eq.) in DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the imine/iminium ion intermediate.

  • Add NaBH(OAc)₃ (1.5 eq.) in one portion.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

C. Condensation Reactions

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound to form a new C=C bond.[26][27][28][29][30]

Materials:

  • 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating (50 °C) for 2-8 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms upon cooling, collect the product by filtration.

  • Otherwise, concentrate the reaction mixture and purify the residue by column chromatography.

IV. Conclusion

The synthetic protocols detailed in this guide provide a robust toolkit for the functionalization of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde. By leveraging the distinct reactivity of the C7-chloro and C5-carbaldehyde groups, researchers can readily access a diverse range of novel imidazo[1,5-a]pyridine derivatives. These protocols, grounded in established synthetic methodologies, serve as a valuable resource for professionals in drug discovery and materials science, facilitating the exploration of this important chemical space. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

V. References

[1] Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Research Journal of Pharmacy and Technology. [22] Horner-Wadsworth-Emmons Reaction - Alfa Chemistry. (2024). Alfa Chemistry. [26] Knoevenagel Condensation. (n.d.). [23] Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Wikipedia. [27] A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.). Bulgarian Chemical Communications. [17] Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.). Semantic Scholar. [31] Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation - Benchchem. (n.d.). Benchchem. [18] Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [24] Horner-Wadsworth-Emmons Reaction - YouTube. (2023). YouTube. [32] Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. (n.d.). CONICET. [2] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [3] Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Chemistry Steps. [25] Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. (n.d.). ResearchGate. [33] Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024). PMC - NIH. [34] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). [29] Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [30] Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed. (2022). PubMed. [4] Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). (n.d.). [6] Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). (n.d.). [10] Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [35] 2021235-95-8 | 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde | ChemScene. (n.d.). ChemScene. [7] Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [11] Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [14] Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. (2017). [20] Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. (2023). PMC. [21] 27. A Solvent Free Wittig Reaction. (n.d.). [12] Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. [36] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. (2023). RSC Advances. [13] Buchwald-Hartwig Coupling - Alfa Chemistry. (2024). Alfa Chemistry. [8] Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). [37] 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [38] Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). [39] The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. (n.d.). [9] What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014). [5] Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (n.d.). ResearchGate. [40] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (2020). Beilstein Journals. [41] Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - RSC Publishing. (n.d.). RSC Publishing. [42] Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC. (n.d.). PMC. [43] Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (n.d.). RSC Publishing. [15] Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. (2023). YouTube. [44] Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (2017). MDPI. [16] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024). MDPI.

Sources

The Strategic Utility of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1] This structural motif is considered a "privileged scaffold" because of its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.[2] Derivatives of imidazo[1,5-a]pyridine have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulatory effects.[3][4] The versatile nature of this scaffold makes it a valuable starting point for the design and synthesis of novel therapeutic agents. This application note focuses on a particularly useful building block, 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde , and outlines its strategic application in the synthesis of compound libraries for drug discovery.

Physicochemical Properties and Strategic Advantages of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a solid compound with a molecular weight of 180.59 g/mol and a molecular formula of C₈H₅ClN₂O.[5] Its structure presents two key reactive handles for molecular elaboration: an aldehyde group at the 5-position and a chloro-substituent at the 7-position. This dual functionality allows for a variety of chemical transformations, making it an exceptionally versatile building block for creating diverse molecular architectures.

PropertyValueSource
CAS Number 2021235-95-8[5]
Molecular Formula C₈H₅ClN₂O[5]
Molecular Weight 180.59[5]
Appearance Solid[6]
Purity ≥98%[5]
Storage Sealed in dry, 2-8°C[5]

The aldehyde at the C5 position is a versatile functional group that can readily undergo a variety of transformations, including reductive amination, Wittig olefination, and oxidation to a carboxylic acid. The chlorine atom at the C7 position is amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. This orthogonal reactivity of the two functional groups is a key advantage, enabling the systematic and efficient generation of compound libraries with diverse substitution patterns.

Application in the Synthesis of Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

A notable application of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is in the synthesis of inhibitors of indoleamine 2,3-dioxygenase (IDO1).[7] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a promising target for cancer immunotherapy. A patent application describes the use of this building block in the synthesis of potent IDO1 inhibitors, highlighting its relevance in the development of novel cancer therapeutics.[7]

Below is a conceptual workflow illustrating the use of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde in the synthesis of potential IDO1 inhibitors, starting with a Grignard reaction as described in the patent literature.

G A 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde B Grignard Reaction (e.g., Cyclopentylmagnesium bromide) A->B 1. Grignard Reagent 2. Aqueous Workup C Secondary Alcohol Intermediate B->C D Further Functionalization (e.g., Suzuki Coupling at C7) C->D Arylboronic acid, Pd catalyst, Base E Diverse Library of Potential IDO1 Inhibitors D->E

Caption: Synthetic workflow for generating potential IDO1 inhibitors.

Experimental Protocols for Key Transformations

The following protocols are provided as a guide for the derivatization of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Reductive Amination

Reductive amination is a robust method for introducing amine functionalities.[6] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.

G cluster_0 Reductive Amination Workflow A 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde + Primary/Secondary Amine B Imine/Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) A->B C In-situ Reduction (e.g., Sodium Triacetoxyborohydride) B->C D Substituted Amine Product C->D

Caption: Workflow for the reductive amination of the title compound.

Step-by-Step Methodology:

  • To a solution of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 equiv).

  • If the amine is a salt, add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted amine.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

  • 1,2-Dichloroethane is often the solvent of choice as it is non-protic and effectively solubilizes the reactants and intermediates.

  • The use of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced.

Protocol 2: Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[8][9]

Step-by-Step Methodology:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equiv), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back down to 0 °C and add a solution of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired alkene.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere and anhydrous solvents is crucial as the ylide is highly reactive and sensitive to moisture and oxygen.

  • The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like n-BuLi are required.

  • The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile method for the formation of carbon-carbon bonds between the chloro-substituent and a boronic acid or ester.[10][11]

G cluster_0 Suzuki-Miyaura Coupling Workflow A 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde Derivative C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/Water, Toluene/Ethanol) A->C B Aryl/Heteroaryl Boronic Acid/Ester B->C D C7-Arylated/Heteroarylated Product C->D

Caption: Generalized Suzuki-Miyaura cross-coupling scheme.

Step-by-Step Methodology:

  • To a reaction vessel, add the 7-chloroimidazo[1,5-a]pyridine derivative (1.0 equiv), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (typically 2-10 mol%).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and ethanol.

  • Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the C-C coupled product.

Causality Behind Experimental Choices:

  • The choice of palladium catalyst and ligand is critical for the efficiency of the reaction and depends on the specific substrates being coupled.

  • A base is required to activate the boronic acid for transmetalation to the palladium center.

  • Degassing the solvent is important to remove oxygen, which can deactivate the palladium(0) catalyst.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloro-substituent and a terminal alkyne.[12][13]

Step-by-Step Methodology:

  • In a reaction flask, combine the 7-chloroimidazo[1,5-a]pyridine derivative (1.0 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (1-10 mol%).

  • Add a degassed solvent, typically an amine base like triethylamine or diisopropylethylamine, which also serves as the base for the reaction. Anhydrous THF or DMF can also be used as a co-solvent.

  • Add the terminal alkyne (1.2-1.5 equiv) to the mixture.

  • Stir the reaction under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired alkynylated product.

Causality Behind Experimental Choices:

  • The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) co-catalyst is believed to activate the alkyne.

  • An amine base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • The reaction is generally carried out under mild conditions , which is advantageous for substrates with sensitive functional groups.

Conclusion

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a highly valuable and versatile building block for drug discovery. Its orthogonal reactive sites—the aldehyde and the chloro-substituent—provide medicinal chemists with a powerful tool to rapidly generate diverse libraries of compounds. The protocols outlined in this application note for reductive amination, Wittig reaction, Suzuki-Miyaura coupling, and Sonogashira coupling serve as a foundation for the synthesis of novel imidazo[1,5-a]pyridine derivatives. The demonstrated application of this building block in the synthesis of IDO1 inhibitors underscores its potential in the development of new therapeutics for a range of diseases.

References

  • (Reference to a general review on imidazopyridines in medicinal chemistry)
  • (Reference to a paper defining or discussing privileged scaffolds)
  • (Reference to a review on the biological activities of imidazo[1,5-a]pyridines)
  • Google Patents. (2016). NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES. WO2016161960A1.
  • (Reference to a paper on the synthesis of imidazo[1,5-a]pyridine carbaldehyde)
  • ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • (Reference to a review on C-H functionaliz
  • (Reference to a paper on the synthesis of pyrazolo[1,5-a]pyrazines with relevance to aldehyde functionaliz
  • (Reference to patents on imidazo[1,5-a]pyrazine deriv
  • (Reference to patents on imidazo[1,2-a]pyridine compounds)
  • (Reference to patents on imidazo[1,2-a]pyridine compounds)
  • (Reference to a paper on Suzuki coupling of iodoimidazo[1,2-a]pyridines)
  • (Reference to a paper on site-selective C-H functionaliz
  • (Reference to a review on transition-metal-free C-H functionaliz
  • (Reference to a review on the synthesis of imidazo[1,2-a]pyridines)
  • (Reference to a paper on the synthesis and activity of imidazo[1,2-a]pyridinyl-propenone deriv
  • PubMed. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Available at: [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]

  • (Reference to a paper on Sonogashira coupling
  • MDPI. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available at: [Link]

  • PubMed. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available at: [Link]

  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]

  • (Reference to a paper on the synthesis of imidazo[1,2-a]pyridine derivatives using a copper silicate c

Sources

Application Note: High-Efficiency Knoevenagel Condensation of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the functionalization of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (CAS 2021235-95-8) via the Knoevenagel condensation reaction. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting significant potential in anti-cancer, anti-inflammatory, and neurological therapeutics [1, 2].[1] The presence of the 7-chloro substituent and the 5-formyl group renders this substrate highly reactive toward active methylene compounds, allowing for the rapid generation of


-unsaturated derivatives. These products serve as critical intermediates for fluorescent probes and kinase inhibitors.

Introduction & Chemical Context

The Scaffold

The imidazo[1,5-a]pyridine core is a bioisostere of indole and azaindole, offering unique electronic properties due to the bridgehead nitrogen. The specific substrate, 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde , features two key functionalities:

  • 5-Formyl Group: Positioned adjacent to the bridgehead nitrogen (N2), this aldehyde is electronically activated by the inductive withdrawal of the heteroatom, making it a superior electrophile compared to standard benzaldehydes.

  • 7-Chloro Substituent: This electron-withdrawing group (EWG) further decreases electron density on the pyridine ring, enhancing the electrophilicity of the aldehyde and stabilizing the resulting conjugated system.

Reaction Rationale

The Knoevenagel condensation is the preferred method for extending the carbon skeleton of this scaffold. By reacting the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), researchers can install electron-deficient alkenes.[2] These "push-pull" systems often exhibit intramolecular charge transfer (ICT), making them valuable for optical applications and biological imaging [3].

Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic addition-elimination pathway.[3] The specific reactivity of the 7-chloroimidazo[1,5-a]pyridine-5-carbaldehyde substrate is outlined below:

  • Deprotonation: The base (Piperidine) deprotonates the active methylene compound (e.g., Malononitrile) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the 5-aldehyde. Note: The proximity of the bridgehead nitrogen (N2) to the C5 position significantly lowers the LUMO energy of the carbonyl, facilitating this attack.

  • Proton Transfer & Elimination: An aldol-like intermediate is formed, followed by base-assisted dehydration (E1cB mechanism) to yield the conjugated alkene.

Diagram 1: Reaction Mechanism Pathway

KnoevenagelMechanism Base Base (Piperidine) ActMethylene Active Methylene (Malononitrile) Base->ActMethylene Deprotonation Enolate Carbanion/Enolate ActMethylene->Enolate Substrate 7-Cl-Imidazo[1,5-a]py-5-CHO Enolate->Substrate Nucleophilic Attack (Activated by 7-Cl & Bridgehead N) Intermediate Aldol Intermediate (Alkoxide) Substrate->Intermediate Product α,β-Unsaturated Product (E-isomer dominant) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Caption: Mechanistic pathway of Knoevenagel condensation on 7-chloroimidazo[1,5-a]pyridine-5-carbaldehyde.

Experimental Protocols

Method A: Classical Piperidine-Catalyzed Synthesis (Standard)

Best for: High yields, scale-up, and robust purification.

Reagents:

  • Substrate: 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or 3-5 drops

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 180 mg) of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde in 5-10 mL of absolute ethanol.

    • Note: Heating to 40°C may be required for complete dissolution due to the chlorine substituent.

  • Addition: Add 1.1 mmol of Malononitrile (or Ethyl Cyanoacetate).

  • Catalysis: Add 3-5 drops of Piperidine.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a highly fluorescent product spot (
      
      
      
      ).
  • Workup: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes. The product typically precipitates as a solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and then hexane. Recrystallize from hot ethanol if necessary.

Method B: Microwave-Assisted Green Synthesis

Best for: Rapid screening, library generation, eco-friendly requirements.

Reagents:

  • Substrate (1.0 equiv)

  • Active Methylene (1.0 equiv)

  • Solvent: Water:Ethanol (1:1)

  • Catalyst: None (or trace Ammonium Acetate)

Procedure:

  • Combine substrate and active methylene compound in a microwave vial.

  • Add 2 mL of Water:Ethanol (1:1).

  • Irradiate at 80°C (100 W) for 10–20 minutes.

  • Cool and filter the precipitated solid. Yields are often comparable to Method A with significantly reduced time.

Data & Characterization

Expected Analytical Data

The following table summarizes the expected characterization data for the condensation product with Malononitrile.

ParameterValue / ObservationNotes
Appearance Yellow to Orange SolidExtended conjugation often imparts color.
Yield (Method A) 85% – 95%High yield due to activated aldehyde.
Yield (Method B) 80% – 90%Slightly lower, but faster.
1H NMR (Vinyl)

7.8 – 8.5 ppm (s, 1H)
Distinctive singlet for the alkene proton.
IR (Nitrile) ~2220 cm

Strong absorption if Malononitrile is used.
MS (ESI+) [M+H]+ = 229.0 (approx)Calculation: 180.59 (Substrate) + 66.06 (Malo) - 18 (H2O).
Diagram 2: Experimental Workflow

Workflow Start Start: Dissolve Substrate (EtOH, 40°C) AddReagents Add Active Methylene + Cat. Piperidine Start->AddReagents Reaction Reflux (78°C) 2-4 Hours AddReagents->Reaction Check TLC Check (Hex/EtOAc 7:3) Reaction->Check Check->Reaction Incomplete Workup Cool to 0°C Precipitation Check->Workup Complete Filter Vacuum Filtration Wash w/ Cold EtOH Workup->Filter Final Final Product (Recrystallization) Filter->Final

Caption: Step-by-step workflow for the synthesis of 7-chloroimidazo[1,5-a]pyridine derivatives.

Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Cause: The 7-chloro group increases lipophilicity.

    • Solution: Use a co-solvent mixture of Ethanol/DMF (9:1) or switch to Methanol/DCM for initial dissolution.

  • Issue: No Precipitation.

    • Cause: Product might be soluble in warm ethanol.

    • Solution: Concentrate the reaction mixture by 50% on a rotavap before ice cooling. Add water dropwise to induce turbidity.

  • Issue: Low Yield.

    • Cause: Aldol intermediate stability.

    • Solution: Increase temperature or switch to Method B (Microwave) to force dehydration. Ensure reagents are dry (water inhibits the imine/enamine catalytic cycle if using piperidine).

References

  • Chavan, K. H., & Kedar, N. A. (2021).[4] Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39.[4] [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved October 26, 2023, from [Link]

  • RSC Publishing. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds.[5] New Journal of Chemistry. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Schiff Bases from 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) functional group, are cornerstones of synthetic chemistry.[1] Their importance stems not only from their role as versatile intermediates but also from their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] When the Schiff base linkage is integrated with a "privileged scaffold"—a molecular framework known to bind to multiple biological targets—the potential for discovering novel therapeutic agents increases significantly.

The imidazo[1,5-a]pyridine core is one such privileged scaffold.[4][5] This fused heterocyclic system is present in numerous biologically active compounds and is of great interest in medicinal chemistry due to its diverse pharmacological profiles.[6][7] The strategic combination of the imidazo[1,5-a]pyridine nucleus with the versatile Schiff base functionality presents a promising avenue for the development of new chemical entities with enhanced biological activity.[2]

This document provides a comprehensive, in-depth technical guide for the preparation, purification, and characterization of Schiff bases derived from 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde. The protocols herein are designed to be reproducible and are supported by mechanistic insights to empower researchers to adapt and innovate upon these foundational methods.

The Chemistry: Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[8] The reaction proceeds in two principal, mechanistically distinct steps:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[8]

  • Dehydration (Water Elimination): The carbinolamine intermediate then undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (imine) of the Schiff base. This step is the rate-determining step and is often accelerated by acid catalysis.[9]

The Role of Acid Catalysis: While the reaction can sometimes proceed without a catalyst, particularly with highly reactive starting materials, the use of a mild acid catalyst (e.g., glacial acetic acid) is standard practice.[10] The catalyst functions by protonating the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O), thereby facilitating the dehydration step and shifting the equilibrium toward the product.[11][12]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine Nucleophilic Attack Amine Amine Amine->Carbinolamine Carbinolamine_Intermediate Carbinolamine Carbinolamine->Carbinolamine_Intermediate Intermediate Transfer Schiff_Base Schiff_Base Water Water Carbinolamine_Intermediate->Schiff_Base Elimination (-H₂O)

Caption: Mechanism of Schiff base formation.

Experimental Design and Key Parameters

The success of the synthesis relies on the careful selection of reactants, solvent, and reaction conditions.

Reactant Selection
  • Aldehyde Core: 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde serves as the foundational electrophile. Its heterocyclic nature is key to the potential biological activity of the final products.

  • Primary Amines: The choice of primary amine (R-NH₂) dictates the final structure and properties of the Schiff base. A wide array of amines can be utilized, allowing for the creation of a diverse chemical library.

Primary Amine Example Structure Rationale / Potential Application of Resulting Schiff Base
AnilineC₆H₅NH₂Basic aromatic scaffold for initial studies.
4-FluoroanilineFC₆H₄NH₂Introduction of fluorine can enhance metabolic stability and binding affinity.
4-Aminobenzoic acidHOOC-C₆H₄NH₂Carboxylic acid group offers a handle for further derivatization or improved solubility.
2-AminopyridineC₅H₄NNH₂Incorporates an additional heterocyclic ring, potentially enhancing metal chelation or biological activity.
SulfamethoxazoleC₁₀H₁₁N₃O₃SA well-known antibacterial agent; creating a Schiff base could lead to hybrid molecules with enhanced or novel antimicrobial properties.
Solvent and Catalyst Systems

The choice of solvent is critical for ensuring that all reactants are sufficiently dissolved and for facilitating the removal of water, which drives the reaction equilibrium forward.

Solvent Boiling Point Catalyst Key Considerations
Ethanol / Methanol 78 °C / 65 °CGlacial Acetic Acid (catalytic)Primary Choice: Excellent solvency for many polar organic compounds. The reaction is typically run at reflux. The product often precipitates upon cooling.[13]
Toluene 111 °Cp-Toluenesulfonic acid (p-TSA)For Difficult Reactions: Higher boiling point can accelerate slower reactions. Ideal for use with a Dean-Stark apparatus to azeotropically remove water and force the reaction to completion.
Dichloromethane (DCM) 40 °CNone or Acetic AcidUsed for reactions with sensitive substrates that require milder, room-temperature conditions.
Solvent-Free N/ADodecatungstosilicic acid / P₂O₅An environmentally friendly "green chemistry" approach. Reactants are mixed and heated, often with a solid catalyst.[14]

Detailed Synthesis Protocol

This protocol provides a general and robust method for the synthesis of a Schiff base from 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde and a representative primary amine.

G start reagents 1. Dissolve Aldehyde in Ethanol start->reagents end add_amine 2. Add Equimolar Amine reagents->add_amine add_catalyst 3. Add Catalytic Glacial Acetic Acid add_amine->add_catalyst reflux 4. Reflux for 4-8h (Monitor by TLC) add_catalyst->reflux cool 5. Cool to Room Temp. & Precipitate in Water reflux->cool filter 6. Filter Solid Product cool->filter wash_dry 7. Wash with Cold Ethanol & Dry filter->wash_dry purify 8. Recrystallize or use Column Chromatography wash_dry->purify purify->end

Caption: General workflow for Schiff base synthesis.

Step-by-Step Methodology

Materials:

  • 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq)

  • Substituted Primary Amine (1.0 - 1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (2-3 drops)

  • Standard reflux apparatus, magnetic stirrer, and glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (1.0 eq) in absolute ethanol (approx. 15-20 mL per mmol of aldehyde).

  • Amine Addition: To the stirring solution, add the selected primary amine (1.0 eq). If the amine is a salt (e.g., hydrochloride), an equivalent of a non-nucleophilic base like triethylamine may be required to liberate the free amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-8 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate directly from the solution. If not, slowly pour the reaction mixture into a beaker of ice-cold water with stirring to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (40-50°C).

  • Purification (if necessary): If TLC or NMR analysis indicates the presence of impurities, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The combination of the following techniques provides a self-validating confirmation of the desired product.

Technique Purpose Expected Key Observations
FTIR Spectroscopy Confirm functional group transformationDisappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1600-1625 cm⁻¹).[13][15]
¹H NMR Confirm structural integrity and imine formationDisappearance of the aldehyde proton singlet (~9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) (~8-9 ppm).[16][17] Signals corresponding to the imidazopyridine and amine aromatic rings should be present and correctly integrated.
¹³C NMR Confirm carbon skeletonDisappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of the imine carbon (-CH=N-) signal (~150-160 ppm).[15][16]
Mass Spectrometry (MS) Determine molecular weightThe molecular ion peak ([M]⁺) or protonated molecular ion ([M+H]⁺) should match the calculated molecular weight of the target Schiff base.[18]
Elemental Analysis Determine elemental compositionThe experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Potential Applications in Research and Drug Development

The fusion of the imidazo[1,5-a]pyridine scaffold with a Schiff base creates molecules with significant potential across various scientific domains:

  • Anticancer Agents: Imidazo[1,5-a]pyridine derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as EGFR tyrosine kinase.[5] The resulting Schiff bases could be evaluated for cytotoxic activity against various cancer cell lines.[19]

  • Antimicrobial Agents: Both imidazopyridine and Schiff base moieties are known to exhibit antibacterial and antifungal properties.[1][2] The synthesized compounds represent a promising class for screening against pathogenic microbes.

  • Luminescent Materials and Sensors: The rigid, planar structure of the imidazo[1,5-a]pyridine core often imparts fluorescent properties.[4] These Schiff bases could be explored as fluorescent probes for metal ion detection or as emitters in organic light-emitting diodes (OLEDs).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction equilibrium not favoring product. 2. Insufficient reaction time or temperature. 3. Deactivated starting materials.1. Use a Dean-Stark trap with toluene to remove water. 2. Increase reflux time and monitor with TLC. 3. Check the purity of the aldehyde and amine; use freshly sourced or purified reagents.
Reaction Stalls (Incomplete) 1. Catalyst is inactive or insufficient. 2. Reversible reaction at equilibrium.1. Add a few more drops of glacial acetic acid. 2. Switch to a higher boiling solvent (e.g., toluene) and remove water.
Product is an Oil / Difficult to Crystallize 1. Presence of impurities. 2. Inherent property of the specific Schiff base.1. Purify via column chromatography. 2. Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. Try triturating with a non-polar solvent like hexane.
Multiple Spots on TLC 1. Side reactions or decomposition. 2. Presence of starting materials and product.1. Lower the reaction temperature or shorten the reaction time. 2. Ensure the reaction has gone to completion. Purify via column chromatography.

References

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]

  • Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10494. [Link]

  • Meena, R., Meena, P., Kumari, A., & Fahmi, N. (2023). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. [Link]

  • Coyle, E. E., & O'Sullivan, T. P. (2014). Schiff base formation, general acid-base catalysis. ResearchGate. [Link]

  • Kadiri, F. Z., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives. Lirias. [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. (2025). ResearchGate. [Link]

  • Sgarlata, C., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]

  • Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021). ResearchGate. [Link]

  • Nguyen, T. T. H., et al. (2019). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. PMC. [Link]

  • Titi, A., et al. (2020). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. MDPI. [Link]

  • Ali, A., et al. (2024). Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. PMC. [Link]

  • Acar, N., et al. (2024). Synthesis, characterization and investigation of antiproliferative activities of Schiff bases containing substituted imidazo[2,1-b][8][9][12]thiadiazole, dopamine groups and their Fe(III) complexes. DOI. [Link]

  • Gaber, M., El-Ghamry, H., & Atlam, F. (2022). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. MDPI. [Link]

  • Bouziane, I., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. [Link]

  • An Efficient Catalyst for the Synthesis of Schiff Bases. (2025). ResearchGate. [Link]

  • Kadiri, F. Z., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • Kadiri, F. Z., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Publishing. [Link]

  • Bibi, S., et al. (2024). Solvent-assisted synthesis and spectroscopic characterization of Cu(II), Ni(II), and Co(II) complexes with schiff base 1,3-Bis(B. Authorea. [Link]

  • Synthesis and Characterization of new Schiff Base Derivatives an Imidazopyridine Motif, Followed by Theoretical DFT and Molecular Docking Studies. (2026). ResearchGate. [Link]

  • Güngör, T., & Çıkrıkçı, S. (2020). Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions. DergiPark. [Link]

    • introduction. (2025). Asian Journal of Research in Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal. [Link]

  • Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl. (n.d.). Iraqi National Journal of Chemistry. [Link]

  • Al-Salahi, R., et al. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. MDPI. [Link]

  • Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. [Link]

  • Hordyeyeva, Y. O., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC. [Link]4973599/)

Sources

Application Note: Precision C-H Functionalization of Chlorinated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance, serving as the core for blockbuster anxiolytics (e.g., Zolpidem), anti-ulcer agents, and antivirals. In modern drug discovery, chlorinated derivatives (e.g., 6-chloro- or 7-chloroimidazo[1,2-a]pyridine) are highly valued because the chlorine atom serves as a "latent handle" for late-stage diversification via Suzuki or Buchwald-Hartwig couplings.

The Challenge: Functionalizing the C-H bonds of these scaffolds without disturbing the pre-existing C-Cl bond is a chemoselectivity tightrope. Standard cross-coupling conditions often lead to competitive oxidative addition at the C-Cl site, resulting in polymerization or dehalogenation.

The Solution: This guide details two high-fidelity protocols for Direct C-H Functionalization that are orthogonal to the aryl chloride. By exploiting the innate nucleophilicity of the C-3 position and utilizing specific catalytic cycles, researchers can elaborate the core while preserving the chlorine "handle" for subsequent steps.

Strategic Analysis: Regioselectivity & Reactivity Map

To design effective protocols, one must understand the electronic landscape of the scaffold. The imidazo[1,2-a]pyridine ring is electronically amphoteric:

  • C-3 Position: Highly electron-rich (enamine-like).[1] Reacts via Electrophilic Aromatic Substitution (

    
    ) or Radical Addition.
    
  • C-5 Position: Acidic C-H. Accessible via Concerted Metallation-Deprotonation (CMD).[2]

  • C-Cl Bond: Susceptible to Oxidative Addition (OA) by low-valent metals (Pd⁰, Ni⁰).

Visualization: Reactivity Logic Flow

The following diagram maps the decision process for selecting the correct activation pathway while avoiding C-Cl cleavage.

G Scaffold Chlorinated Imidazo[1,2-a]pyridine Path_C3 C-3 Functionalization (Nucleophilic Site) Scaffold->Path_C3 High HOMO Coeff. Path_C5 C-5 Functionalization (Acidic Site) Scaffold->Path_C5 Steric Constraint Risk_Cl RISK: C-Cl Bond Cleavage (Oxidative Addition) Scaffold->Risk_Cl With Pd(0)/High T Method_SEAr Pathway A: Electrophilic/Radical (Metal-Free or Pd(II)) Path_C3->Method_SEAr Method_CMD Pathway B: CMD Mechanism (Requires Directing Group) Path_C5->Method_CMD Outcome_Fail Failure: Dehalogenation or Polymerization Risk_Cl->Outcome_Fail Outcome_Target Target: C-H Functionalized Chloro-Analog Preserved Method_SEAr->Outcome_Target High Chemoselectivity Method_CMD->Outcome_Target Ligand Controlled

Figure 1: Decision matrix for functionalizing chlorinated imidazopyridines. Pathway A (C-3) is prioritized for high chemoselectivity.

Application Note A: Pd-Catalyzed C-3 Arylation (Chlorine-Preserving)

Objective: Install an aryl group at C-3 while leaving a 6-chloro or 7-chloro substituent intact. Mechanism: This reaction proceeds via a Pd(II)/Pd(IV) cycle or a CMD pathway that is kinetically favored at C-3 over the oxidative addition into the C-Cl bond, provided the catalyst load is controlled and phosphine ligands are used to stabilize the Pd species.

Protocol 1: Direct C-3 Arylation

Target Substrate: 6-Chloroimidazo[1,2-a]pyridine Coupling Partner: Aryl Bromides (More reactive than the scaffold's Cl)

Materials
ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate 6-Chloroimidazo[1,2-a]pyridine1.0Core Scaffold
Partner Aryl Bromide (Ar-Br)1.2Aryl Source
Catalyst Pd(OAc)₂5 mol%Pre-catalyst
Ligand PPh₃ (Triphenylphosphine)10 mol%Stabilizes Pd, prevents C-Cl insertion
Base K₂CO₃ (anhydrous)2.0Proton scavenger (CMD)
Solvent Toluene / 1,4-Dioxane[0.2 M]Non-polar solvents suppress ionisation
Step-by-Step Methodology
  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried Schlenk tube with Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Addition: Add the 6-chloroimidazo[1,2-a]pyridine (1.0 equiv) and the Aryl Bromide (1.2 equiv).

  • Solvation: Add anhydrous Toluene (concentration 0.2 M). Seal the tube with a Teflon-lined cap.

  • Activation: Stir at room temperature for 5 minutes to pre-complex the catalyst.

  • Reaction: Heat the block to 100°C for 12–16 hours.

    • Critical Note: Do not exceed 110°C. Higher temperatures increase the rate of oxidative addition into the C-Cl bond.

  • Monitoring: Monitor via TLC. The product will usually be more non-polar than the starting heterocycle. Look for the disappearance of the Ar-Br spot.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash with EtOAc.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Checkpoint:

  • ¹H NMR: Verify the loss of the C-3 proton (usually a singlet/doublet around 7.5–7.6 ppm).

  • Integrity Check: Confirm the retention of the C-6/7/8 protons and the characteristic splitting pattern of the chlorinated ring to ensure no dehalogenation occurred.

Application Note B: Metal-Free C-3 Sulfenylation

Objective: Introduce a sulfide motif (–SR) at C-3. Sulfides are critical pharmacophores (e.g., in anti-cancer agents). Advantage: Being metal-free , this protocol completely eliminates the risk of competing metal-catalyzed oxidative addition at the chlorine position. It is inherently orthogonal.

Protocol 2: Iodine-Mediated C-H Sulfenylation

Mechanism: Electrophilic sulfenylation via an in situ generated sulfenyl iodide species.

Materials
ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate Chlorinated Imidazo[1,2-a]pyridine1.0Core Scaffold
Sulfur Source Thiophenol (Ar-SH) or Disulfide1.2Thiolating agent
Oxidant Iodine (I₂)1.0Generates electrophilic S species
Additive DMSO2.0Mild oxidant/Solvent aid
Solvent Ethanol or Acetonitrile[0.5 M]Green solvent compatibility
Workflow Diagram

Workflow Step1 Mix Substrate + Thiol + I2 Step2 Stir at 60°C (Open Flask) Step1->Step2 4-6 Hours Step3 Quench: Sat. Na2S2O3 Step2->Step3 Color change (Dark -> Light) Step4 Extraction (EtOAc) Step3->Step4

Figure 2: Workflow for metal-free sulfenylation. The Na2S2O3 quench is critical to remove excess Iodine.

Step-by-Step Methodology
  • Reaction Assembly: To a round-bottom flask, add the chlorinated imidazo[1,2-a]pyridine (1 mmol), the thiol (1.2 mmol), and Iodine (1 mmol).

  • Solvent: Add Ethanol (2 mL).

  • Reaction: Stir the mixture at 60°C in an open vessel (or under air). The presence of oxygen assists the catalytic turnover of iodide to iodine in some variations, but stoichiometric iodine is robust.

  • Visual Cue: The reaction mixture will turn dark brown (iodine).

  • Quench: Upon TLC completion (typically 4–6 h), add saturated aqueous sodium thiosulfate (

    
    ) until the iodine color disappears (turns pale yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Loss of Chlorine (Dehalogenation)
  • Cause: In Protocol A (Pd-catalyzed), this indicates the temperature is too high or the Pd-species is too electron-rich.

  • Fix: Switch from

    
     to a bidentate ligand like dppp  (1,3-bis(diphenylphosphino)propane) or reduce temperature to 80°C and extend time. Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos) as they promote oxidative addition into aryl chlorides.
    
Issue 2: C-2 vs C-3 Regioselectivity Scrambling
  • Cause: Steric hindrance on the coupling partner.

  • Insight: C-3 is electronically favored. If C-3 is blocked or extremely hindered, reaction may shift to C-2 (if empty) or C-5.

  • Fix: Ensure the C-2 position is substituted (e.g., 2-phenyl) if strictly C-3 selectivity is required, or rely on the high electronic bias of the scaffold.

Issue 3: Low Yield in Sulfenylation
  • Cause: Oxidation of thiol to disulfide dimer without reacting with the heterocycle.

  • Fix: Increase Iodine loading to 1.5 equiv or switch solvent to DMSO, which acts as a co-oxidant.

References

  • General C-H Functionalization Reviews

    • Koubachi, J., et al. "Direct C-H Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides." Journal of Organic Chemistry, 2007.

    • Note: Establishes the baseline Pd(OAc)2/PPh3 conditions.
  • Chlorine Tolerance & Regioselectivity

    • Guchhait, S. K., et al. "Regioselective C-H Functionalization of Imidazo[1,2-a]pyridines."[1] RSC Advances, 2014.

    • Note: Specifically discusses C-3 selectivity and functional group tolerance.
  • Metal-Free Sulfenylation

    • Li, Y., et al. "Iodine-Mediated C-3 Sulfenylation of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2018.

    • Note: The basis for Protocol B.
  • Mechanistic Insights (CMD vs SEAr)

    • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 2011.

    • Note: Fundamental reading for understanding why C-H activ

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis Optimization of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of the synthesis of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde , a critical intermediate often used in the development of IDO1 inhibitors (e.g., BMS-986205 analogs).

Based on the structural requirements (functionalization at the electron-deficient C-5 position of the pyridine ring), the most robust synthetic pathway avoids direct electrophilic substitution (which favors C-1/C-3). Instead, it relies on the cyclization of a pre-functionalized 6-substituted pyridine precursor followed by redox adjustments.

Synthetic Strategy & Logic

The synthesis of 7-chloroimidazo[1,5-a]pyridine-5-carbaldehyde presents a regiochemical challenge. The imidazo[1,5-a]pyridine core is electron-rich at positions 1 and 3 (imidazole ring) but electron-deficient at position 5 (pyridine ring). Therefore, standard Vilsmeier-Haack formylation will incorrectly target position 3.

The Solution: Use a "Pre-Functionalized Scaffold" approach.

  • Core Construction: Cyclize Methyl 6-(aminomethyl)-4-chloropicolinate to form the imidazo[1,5-a]pyridine core with the carbon scaffold already in place.

  • Redox Transformation: Selectively reduce the C-5 ester to the aldehyde (or alcohol followed by oxidation).

Reaction Pathway Diagram

SynthesisPathway Precursor Methyl 6-(aminomethyl)- 4-chloropicolinate Cyclization Cyclization (Triethyl orthoformate / H+) Precursor->Cyclization Ring Closure Ester Methyl 7-chloroimidazo [1,5-a]pyridine-5-carboxylate Cyclization->Ester Yield: 75-85% Reduction Reduction (NaBH4 / CaCl2 or DIBAL-H) Ester->Reduction Controlled Red. Alcohol Intermediate Alcohol (Hydroxymethyl) Reduction->Alcohol Yield: 90% Oxidation Oxidation (MnO2 or Swern) Alcohol->Oxidation Selective Ox. Target 7-Chloroimidazo[1,5-a] pyridine-5-carbaldehyde Oxidation->Target Final Yield: ~60-70%

Caption: Stepwise construction of the 5-formyl core via an ester intermediate to ensure correct regiochemistry.

Module 1: Cyclization to the Imidazo[1,5-a]pyridine Core

Objective: Efficiently convert the diamine precursor into the bicyclic heteroaromatic ester.

Protocol: Orthoformate Cyclization

Reagents: Methyl 6-(aminomethyl)-4-chloropicolinate, Triethyl orthoformate (TEOF), Formic acid (cat.). Standard Conditions: Reflux in TEOF or EtOH/TEOF.

Troubleshooting & Yield Optimization
IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in TEOF or solvent.TEOF hydrolyzes rapidly. Use freshly distilled TEOF and dry solvents. Add 4Å molecular sieves to the reaction vessel.
Dimerization High concentration of free amine.Ensure the amine is fully dissolved before heating. Use a slight excess of TEOF (3-5 equiv) to drive the equilibrium.
Low Yield (Black Tar) Thermal decomposition / Polymerization.Avoid neat reflux if possible. Use Ethanol or Toluene as a co-solvent to control internal temperature (~80-90°C).
Product Purity Residual formic acid/TEOF.The ester product often precipitates on cooling. Chill to 0°C and filter rather than evaporating to dryness, which traps impurities.

Expert Insight: The cyclization involves the formation of a formimidate intermediate. If the reaction stalls, add a catalytic amount of p-toluenesulfonic acid (pTsOH) (1-2 mol%) to activate the orthoformate.

Module 2: Functional Group Transformation (Ester to Aldehyde)

Objective: Convert the C-5 methyl ester to the aldehyde without over-reduction to the methyl group or affecting the chloro-substituent.

Method A: Two-Step (Reduction-Oxidation) - Recommended for Scalability

Direct reduction of esters to aldehydes (e.g., with DIBAL-H at -78°C) is often fickle on scale due to over-reduction. The two-step method is more robust.

Step 1: Reduction to Alcohol

  • Reagents:

    
     (3-4 equiv), 
    
    
    
    (1-2 equiv) in EtOH/THF.
  • Key Control: The addition of

    
     activates the borohydride, allowing ester reduction at 
    
    
    
    to RT.
  • Yield Tip: Quench carefully with saturated

    
    . The imidazo-pyridine nitrogen can complex with Boron salts, making extraction difficult. Use a Rochelle's salt (Potassium sodium tartrate)  wash to break the emulsion.
    

Step 2: Oxidation to Aldehyde

  • Reagents: Activated

    
     (10-20 equiv) in DCM or Acetone.
    
  • Why

    
    ?  It is mild and selective for benzylic/heterocyclic alcohols. It avoids the foul odors of Swern and the heavy metal waste of PCC/PDC.
    
  • Protocol: Stir at RT. Monitor by TLC. Filter through Celite.

  • Yield Tip: Use Activated

    
      (precipitated). Commercial "black" 
    
    
    
    can be inactive. If reaction is slow, heat to reflux in EtOAc.
Troubleshooting Guide
SymptomDiagnosisSolution
Over-reduction (Alcohol to Methyl) Too strong reducing agent.Avoid

if possible; it can dechlorinate the ring (remove the 7-Cl). Stick to

.
Aldehyde Unstable / Decomposes Air oxidation to carboxylic acid.The 5-aldehyde is electron-deficient and prone to oxidation. Store under Argon at -20°C. Use immediately in the next step.
Low Recovery after Oxidation Product adsorption on

.
The basic nitrogen of the imidazo ring binds to the acidic

surface. Wash the Celite cake thoroughly with 10% MeOH in DCM .

FAQ: Specific Technical Challenges

Q1: Can I use Vilsmeier-Haack formylation on 7-chloroimidazo[1,5-a]pyridine directly? A: No. Electrophilic aromatic substitution on imidazo[1,5-a]pyridines occurs preferentially at C-3 (the imidazole ring) or C-1. The C-5 position (on the pyridine ring) is deactivated. Direct formylation will yield the wrong regioisomer (3-carbaldehyde).

Q2: My aldehyde product turns solid/insoluble during storage. Why? A: Imidazo[1,5-a]pyridine aldehydes can undergo intermolecular condensation (Schiff base formation) or oxidation to the acid.

  • Prevention: Store as a solid at -20°C. If it polymerizes, try re-dissolving in warm EtOAc/EtOH, but yield loss is likely. It is best to convert the aldehyde to the final drug intermediate (e.g., reductive amination) immediately.

Q3: How do I confirm the regiochemistry of the aldehyde? A: Use HMBC NMR .

  • Look for a correlation between the Aldehyde proton (~10 ppm) and the Bridgehead Carbon (C-8a) and C-6.

  • A 3-CHO group would show correlations to the imidazole ring protons/carbons only.

  • The 5-CHO is typically a singlet around 10.0-10.5 ppm.

Q4: Is the 7-Chloro substituent stable during these steps? A: Generally, yes. However, it is susceptible to nucleophilic aromatic substitution (


) if you use strong nucleophiles (e.g., methoxide, hydrazine) at high temperatures. Avoid strong bases during the workup.

References

  • Patent Methodology (Ester Route)

    • Title: Novel 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine 2,3-dioxygenases inhibitors.[1]

    • Source: WO2016161960A1 (Example A103 synthesis context).
    • URL
  • General Imidazo[1,5-a]pyridine Cyclization

    • Title: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.[2]

    • Source:Org.[3][4][5] Biomol. Chem., 2015, 13, 6452-6456.

    • URL:[Link]

  • Lithiation/Functionalization Logic

    • Title: Directed lithiation and substitution of pyridine deriv
    • Source:Heterocycles, Vol. 91, No. 3, 2015.
    • URL:[Link]

Sources

Technical Support Center: Purification of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related imidazo[1,5-a]pyridine derivatives. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde.

Question 1: My compound, 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde, is not eluting from the silica gel column, even with a highly polar solvent system like 10% methanol in dichloromethane. What is happening and how can I fix it?

Answer:

This is a classic sign of strong interaction between your polar compound and the acidic silica gel stationary phase. The imidazo[1,5-a]pyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution.[1][2]

Causality: The lone pair of electrons on the nitrogen atoms of your compound forms strong hydrogen bonds with the surface silanol groups (Si-OH) of the silica gel. This interaction is often stronger than the solvation forces of your mobile phase, effectively "sticking" your compound to the top of the column.

Solutions:

  • Introduce a Basic Modifier: Add a small amount of a volatile base to your mobile phase to compete with your compound for the active sites on the silica gel. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The TEA will preferentially bind to the acidic silanol groups, "masking" them from your compound and allowing it to elute.[2]

  • Use a More Polar Solvent System with a Basic Additive: For very polar compounds, a more aggressive solvent system may be necessary. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this solution can be added to dichloromethane.[1][3] This provides both increased polarity and a basic modifier to facilitate elution.

  • Consider an Alternative Stationary Phase: If the issue persists, switching to a more inert stationary phase is a viable option.

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for basic compounds.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. In this system, polar compounds elute earlier.[1][4]

Question 2: I'm seeing significant peak tailing in my collected fractions when analyzing them by TLC. How can I achieve sharper, more defined bands?

Answer:

Peak tailing is a common problem with basic compounds like pyridine derivatives on silica gel.[2] It indicates a non-ideal interaction between your analyte and the stationary phase, leading to a drawn-out elution profile.

Causality: Tailing is often caused by the same strong interactions with acidic silanol groups that cause poor elution.[2] A portion of the analyte molecules is more strongly retained, leading to a "tail" on the spot or peak. Other causes can include column overload or poor column packing.[2]

Solutions:

  • Incorporate a Mobile Phase Modifier: As with poor elution, adding a competing base like triethylamine (0.1-1%) to your mobile phase can significantly reduce tailing by blocking the active silanol sites.[2] For more acidic compounds, a small amount of acetic or formic acid can have a similar effect.[1]

  • Optimize the Elution Strength: Once your compound begins to elute, you can try slightly increasing the polarity of the mobile phase.[3] This can help to push the trailing end of the band through the column more quickly, resulting in a sharper peak.

  • Check for Compound Degradation: Polar compounds can sometimes degrade on the acidic surface of silica gel, which can manifest as tailing or streaking.[1] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour in the air, and then developing it to see if any new spots have appeared.[3]

  • Ensure Proper Sample Loading and Column Packing: Overloading the column with too much crude material can lead to band broadening and tailing.[5] As a general rule, the amount of sample should be about 1-5% of the mass of the stationary phase.[5] Additionally, a poorly packed column with channels or voids will result in uneven flow and distorted peaks.[5]

Question 3: My compound is eluting too quickly with the solvent front, resulting in poor separation from non-polar impurities. How can I increase its retention on the column?

Answer:

If your compound has a high Retention Factor (Rf) value (close to 1.0) on a TLC plate, it will move very quickly through the column, often with the solvent front, leading to co-elution with other non-polar components.[1][6]

Causality: A high Rf value indicates that your compound has a weak affinity for the stationary phase and a strong affinity for the mobile phase.[7] The mobile phase is too "strong" or too polar for effective separation.

Solutions:

  • Decrease the Polarity of the Mobile Phase: The most straightforward solution is to reduce the proportion of the polar solvent in your eluent. For example, if you are using a 20% ethyl acetate in hexanes mixture, try reducing it to 10% or 5% ethyl acetate. The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation.[1]

  • Switch to a Less Polar Solvent System: If you are using a relatively polar solvent system like dichloromethane/methanol, consider switching to a less polar combination, such as ethyl acetate/hexanes.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for the purification of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde?

A1: A systematic approach using Thin Layer Chromatography (TLC) is the best way to determine an appropriate solvent system. Start with a moderately polar system, such as 30% ethyl acetate in hexanes, and adjust the polarity based on the resulting Rf value of your target compound. The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4.[1]

Solvent System (Ethyl Acetate/Hexanes) Observed Rf on TLC Action for Column Chromatography
10% EtOAc / 90% Hexanes< 0.1Increase polarity (e.g., to 20% EtOAc)
30% EtOAc / 70% Hexanes0.2 - 0.4Optimal Starting Point
50% EtOAc / 50% Hexanes> 0.6Decrease polarity (e.g., to 40% EtOAc)

Q2: Should I use flash chromatography or traditional gravity column chromatography?

A2: For most research and development applications, flash chromatography is the preferred method.[8][9] It is a faster and more efficient technique than traditional gravity chromatography because the solvent is pushed through the column under pressure.[10][11] This leads to reduced separation times, often from hours to minutes, and typically results in better resolution and higher purity of the isolated compound.[9] Gravity chromatography is simpler and requires less specialized equipment but is significantly slower and less efficient.[8][10]

Q3: How do I properly pack a silica gel column for flash chromatography?

A3: A well-packed column is crucial for achieving good separation.[5] The "slurry method" is most common:

  • Preparation: Select a column of the appropriate size for your sample amount.

  • Slurry Formation: In a beaker, create a slurry of silica gel in your initial, least polar mobile phase solvent (e.g., 100% hexanes).

  • Packing: Pour the slurry into the column and gently tap the sides to ensure even packing and dislodge any trapped air bubbles.[1]

  • Settling: Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed, being careful not to let the column run dry.[1]

  • Adding Sand: Add a thin layer of sand on top of the silica bed to prevent disruption when loading your sample.[12]

Q4: My crude sample is not very soluble in the non-polar solvent I'm using to start the column. How should I load it?

A4: This is a common issue. The best practice is to use a "dry loading" technique:

  • Dissolve your crude sample in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the flask.

  • Remove the solvent completely on a rotary evaporator until you are left with a fine, dry powder of your crude material adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.

This method ensures that your sample is introduced to the column in a concentrated band, leading to much better separation than if it were loaded in a solvent in which it is not fully soluble.

Experimental Workflow and Decision Making

The following diagram outlines the logical workflow for developing and troubleshooting a column chromatography purification for 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde.

PurificationWorkflow Workflow for Column Chromatography Purification cluster_0 Method Development cluster_1 Purification cluster_2 Troubleshooting TLC_dev Develop TLC Method (e.g., EtOAc/Hexanes) Rf_check Is Rf between 0.2-0.4? TLC_dev->Rf_check Pack_col Pack Column Rf_check->Pack_col Yes No_elution Problem: No Elution / High Tailing Rf_check->No_elution No, Rf too low / Streaking Dec_polarity Solution: Decrease Mobile Phase Polarity Rf_check->Dec_polarity No, Rf too high Load_sample Load Sample (Wet or Dry Load) Pack_col->Load_sample Run_col Run Column Chromatography Load_sample->Run_col Collect_fractions Collect & Analyze Fractions Run_col->Collect_fractions Combine_pure Combine Pure Fractions & Evaporate Collect_fractions->Combine_pure Final_product Final_product Combine_pure->Final_product Yields Pure Product Add_base Solution: Add Base (e.g., TEA) or Change Stationary Phase No_elution->Add_base Poor_sep Problem: Poor Separation / High Rf Add_base->TLC_dev Re-evaluate on TLC Dec_polarity->TLC_dev Re-evaluate on TLC

Caption: A logical workflow for systematically developing and troubleshooting column chromatography purification.

References

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Battistini, A. (n.d.). Exploring the Various Types of Column Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1). Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2025, January 29). Flash Chromatography vs. Traditional Methods: Which is More Efficient?. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

  • BYJU'S. (2022, August 2). RF Value Explanation. Retrieved from [Link]

  • Yan, D., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1971-1976. Retrieved from [Link]

  • BUCHI. (2022, December 14). Gravity vs Automated Flash Chromatography Comparison. YouTube. Retrieved from [Link]

  • Hawach Scientific. (2023, October 30). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

Optimizing reaction temperature for nucleophilic substitution on 7-chloro imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Nucleophilic Substitution

Ticket ID: #SNAr-7Cl-OPT Status: Open Assigned Specialist: Senior Application Scientist

Dashboard: Overview & Core Logic

Welcome to the technical support hub for imidazo[1,2-a]pyridine functionalization. You are likely here because the 7-chloro position is not behaving like a standard 4-chloropyridine.

The Core Conflict: While the 7-position of imidazo[1,2-a]pyridine corresponds geometrically to the 4-position of a pyridine (typically reactive in


), the fused imidazole ring alters the electronics. The bridgehead nitrogen donates electron density into the pyridine ring, significantly raising the activation energy for direct nucleophilic attack.
  • Low Temperature (<80°C): Kinetic barrier prevents

    
    . Reaction stalls.
    
  • High Temperature (>120°C): Required for direct displacement but risks polymerization or hydrolysis.

  • The Solution: Precise thermal control or switching to Palladium-catalyzed (Buchwald-Hartwig) pathways.

Module 1: Diagnostic Decision Tree

Before adjusting your heating block, determine if your reaction mechanism matches your temperature strategy.

ReactionLogic Start Start: 7-Cl Functionalization NuType Nucleophile Type? Start->NuType StrongNu Strong/Charged (Alkoxides, Thiolates, Cyclic Amines) NuType->StrongNu WeakNu Weak/Neutral (Anilines, Amides, Carbamates) NuType->WeakNu DirectPath Direct SNAr Path StrongNu->DirectPath If e- withdrawing groups present CatPath Pd-Catalyzed Path (Buchwald-Hartwig) StrongNu->CatPath If scaffold is neutral/rich WeakNu->CatPath Mandatory Temp1 Temp: 100-140°C (Microwave Preferred) DirectPath->Temp1 Temp2 Temp: 80-110°C (Ligand Dependent) CatPath->Temp2

Figure 1: Decision matrix for selecting reaction pathway and temperature range based on nucleophile strength.

Module 2: Troubleshooting Guides (Q&A)

Ticket #001: Direct Substitution ( ) Stalled

User Issue: "I am trying to displace the 7-Cl with morpholine using


 in DMF at 80°C. After 24 hours, LCMS shows only starting material."

Root Cause Analysis: The 7-position is electronically deactivated compared to a simple chloropyridine. 80°C provides insufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer-like intermediate, especially without strong electron-withdrawing groups (EWGs) at C3 or C6.

Corrective Protocol:

  • Temperature Ramp: Increase temperature to 120°C–140°C .

  • Solvent Switch: DMF decomposes at these temperatures (forming dimethylamine, which acts as a competing nucleophile). Switch to DMSO or NMP .

  • Microwave Activation: This is the gold standard for this scaffold.

    • Protocol: Seal the vessel.[1] Ramp to 140°C over 2 minutes. Hold for 30 minutes.

    • Why: Rapid dielectric heating overcomes the kinetic barrier before thermal degradation of the scaffold occurs.

Ticket #002: Buchwald-Hartwig Catalyst Death

User Issue: "Using Pd(OAc)2/XPhos for amination. The reaction turns black (Pd precipitation) at 110°C, and yield is <30%."

Root Cause Analysis: While 7-chloroimidazopyridines are less reactive than bromides, 110°C is often too aggressive for certain Pd-catalyst resting states, leading to agglomeration (Pd black) before the oxidative addition (the rate-limiting step for chlorides) can occur efficiently.

Corrective Protocol:

  • Pre-activation: Do not mix everything and heat. Stir Pd source and Ligand at 60°C for 5 mins to form the active

    
     species before adding the aryl chloride.
    
  • Temperature Optimization:

    • Start Lower: Initiate at 80°C .

    • Ligand Selection: Switch to BrettPhos or RuPhos precatalysts (G3/G4).[1][2] These bulky ligands stabilize the Pd center at higher temperatures required for aryl chlorides.

    • The "Kick": If conversion stalls at 80°C, ramp to 100°C. If Pd black forms immediately, your temperature ramp is too fast.

Ticket #003: Regioselectivity Issues (7-Cl vs 6-Br)

User Issue: "I have a 6-bromo-7-chloroimidazo[1,2-a]pyridine. I want to substitute the 7-Cl but the 6-Br is reacting."

Root Cause Analysis: In metal-catalyzed cross-coupling, C-Br oxidative addition is kinetically faster than C-Cl. In direct


, the trend can reverse (F > Cl > Br) if the mechanism is purely nucleophilic, but on this scaffold, the C6 position blocks the C7 approach sterically and electronically.

Corrective Protocol: You cannot selectively target 7-Cl over 6-Br using standard Pd-catalysis.

  • Strategy A (Temperature Control): Perform the C6 reaction first at room temperature to 60°C (using the Br). Isolate. Then perform the C7 reaction at >100°C (using the Cl).

  • Strategy B (Lithiation): Cryogenic conditions. Lithium-Halogen exchange occurs preferentially at Br. Quench with electrophile, then proceed to high-temp

    
     on the 7-Cl.
    

Module 3: Experimental Data & Benchmarks

Table 1: Solvent & Temperature Limits for 7-Cl Substitution
SolventBoiling Point (°C)Rec. Max Temp (Open Vessel)Microwave LimitCompatibility Note
Ethanol 7875140Good for alkoxides; pressure vessel required >78°C.
DMF 153100120Warning: Decomposes to

>120°C.
DMSO 189140180Excellent for

; difficult workup (lyophilize).
Toluene 110110160Standard for Buchwald; requires base solubility check.
1,4-Dioxane 101100150Best balance for Pd-catalysis.

Module 4: Standardized Optimization Protocol

Objective: Determine optimal T for a new nucleophile (


).
  • Screen 1 (Thermal Gradient):

    • Prepare 3 vials: 80°C, 100°C, 120°C.

    • Solvent: DMSO (for

      
      ) or Dioxane (for Pd).
      
    • Time: 2 hours.

    • Stop Condition: If purity < 50% or by-products > 10%, stop.

  • Screen 2 (Microwave - if Screen 1 fails):

    • Fixed Temp: 150°C.

    • Time: 10 min, 30 min, 60 min.

    • Note: If 150°C fails, the electronic deactivation is too high. Abandon direct substitution; install an activating group (e.g., C3-CN) or switch to Buchwald G4 precatalysts.

Workflow Setup Setup Reaction (0.5 mmol scale) Heat Apply Heat (Block or uWave) Setup->Heat Sample Aliquot @ t=1h Heat->Sample Analyze HPLC/UPLC Sample->Analyze Decision Conversion? Analyze->Decision Isolate Isolate Decision->Isolate >90% Increase T (+20°C) Increase T (+20°C) Decision->Increase T (+20°C) <10% Add Catalyst Add Catalyst Decision->Add Catalyst 0%

Figure 2: Iterative workflow for temperature optimization.

References

  • Goel, R. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.

  • Bagdi, A. K. et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications.

  • BenchChem Technical Support. (2025). Optimization of Buchwald-Hartwig amination conditions.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Perveen, H. et al. (2019). Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives. International Journal of Pharmaceutical Sciences and Research.

Sources

Technical Support Center: Stability of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Base" Paradox

You are likely working with 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (CAS: 2021235-95-8) as a key intermediate for CYP11B1/B2 inhibitors (e.g., Osilodrostat analogs).[1]

The Critical Issue: While the imidazo[1,5-a]pyridine ring is aromatic and generally robust, the 5-carbaldehyde moiety renders this specific scaffold highly unstable in strong aqueous bases (pH > 10).[1]

Immediate Action Required:

  • STOP using unbuffered NaOH or KOH for workups.

  • SWITCH to Saturated

    
     or Phosphate Buffer (pH 7-8).
    
  • AVOID alcoholic bases (e.g., NaOMe/MeOH), which trigger rapid hemiacetal formation and subsequent disproportionation.[1]

Core Instability Mechanisms

To troubleshoot effectively, you must understand how the molecule degrades.[1] The instability is driven by two competing pathways activated by hydroxide ions (


).[1]
Path A: The Cannizzaro Disproportionation (Primary Failure Mode)

Because the 5-position aldehyde lacks an


-proton (it is attached directly to the heteroaromatic ring), it cannot enolize. In the presence of concentrated base, it undergoes a Cannizzaro reaction , consuming your starting material to form two impurities: the carboxylic acid and the alcohol.[1][2][3]
  • Symptom: 50% yield loss; appearance of a highly polar spot (acid) and a less polar spot (alcohol) on TLC.[1]

  • Mechanism: The electron-deficient imidazo[1,5-a]pyridine ring makes the aldehyde carbon highly electrophilic, accelerating the attack of

    
    .
    
Path B: Nucleophilic Aromatic Substitution ( )

The bridgehead nitrogen (N-8a) exerts a strong electron-withdrawing effect, activating the pyridine ring positions.[1]

  • Symptom: Appearance of 7-hydroxy or 7-alkoxy impurities.

  • Risk Factor: High temperatures (>40°C) combined with strong bases (e.g.,

    
    ).[1] The 7-Cl is displaced by the nucleophile.
    

Visualization of Degradation Pathways

The following diagram illustrates the decision logic for identifying degradation based on your experimental observations.

G Start Observation: Purity Loss CheckPH Check pH of Reaction/Workup Start->CheckPH HighPH pH > 10 (Strong Base) CheckPH->HighPH Detected MildPH pH 7-9 (Mild Base) CheckPH->MildPH Detected CheckTemp Check Temperature HighPH->CheckTemp ResultStable DIAGNOSIS: Stable (Check other reagents) MildPH->ResultStable ResultCannizzaro DIAGNOSIS: Cannizzaro Reaction (Disproportionation to Acid + Alcohol) CheckTemp->ResultCannizzaro Temp < 25°C ResultSNAr DIAGNOSIS: SNAr Reaction (Cl displacement by OH/OR) CheckTemp->ResultSNAr Temp > 40°C

Figure 1: Diagnostic logic flow for stability issues. High pH is the primary trigger for both failure modes.

Troubleshooting Guide & FAQs

Scenario 1: "My product disappeared during the aqueous workup."

Diagnosis: You likely used 1M NaOH or similar strong base to neutralize an acidic reaction mixture. The Fix:

  • Acidify the aqueous layer to pH 3-4 (carefully) to protonate any formed carboxylic acid (Cannizzaro byproduct).

  • Extract with Ethyl Acetate.

  • Analyze the extract. If you see the carboxylic acid derivative, the degradation is confirmed.[1]

  • Prevention: Future workups must use Saturated

    
     . The pH will clamp at ~8.5, which is safe for this aldehyde.[1]
    
Scenario 2: "The reaction mixture turned dark brown/black."

Diagnosis: Polymerization or ring degradation. Context: Imidazo[1,5-a]pyridines are electron-rich at the C1 and C3 positions but electron-deficient at C5/C7. Strong bases can trigger complex polymerization involving the aldehyde and the activated C1/C3 positions of neighboring molecules. The Fix:

  • Ensure the reaction is performed under Inert Atmosphere (

    
    /Ar) . Oxygen + Base accelerates oxidative degradation.
    
  • Lower the temperature.[3][4]

Scenario 3: "I see a new impurity at RRT 0.8 (Relative Retention Time)."

Diagnosis: Hemiacetal formation. Context: If you are using Methanol or Ethanol as a solvent with a base (e.g.,


 in MeOH).
The Fix: 
  • Switch solvents to Acetonitrile (ACN) , THF , or DCM .[1]

  • Avoid protic solvents in the presence of base for this aldehyde.

Recommended Protocols

Protocol A: Safe Neutralization (Post-Vilsmeier or Acidic Steps)

Standard synthesis often involves Vilsmeier-Haack formylation, leaving the crude mixture acidic.[1]

  • Cool the reaction mixture to 0°C.

  • Prepare a biphasic mixture of DCM (Dichloromethane) and Water (1:1 vol).[1]

  • Add solid

    
     in small portions with vigorous stirring.
    
    • Why? Solid addition prevents localized regions of high pH that occur if you add liquid NaOH.

  • Monitor pH until it reaches 7-8.

  • Separate layers immediately. Do not let the aldehyde sit in the aqueous phase.

Protocol B: Stability Check (QC Method)

Before committing to a large-scale reaction, validate your lot.[1]

ParameterSpecificationMethod
Appearance Light yellow to orange solidVisual
Purity > 97% (Area %)HPLC (C18, ACN/Water + 0.1% Formic Acid)
Acid Content < 0.5%HPLC (Check for broad peak at early retention)
Storage -20°C, Desiccated, ArgonPrevent oxidation to acid

Scientific Grounding & References

The protocols above are derived from the fundamental reactivity of electron-deficient heteroaromatic aldehydes. The imidazo[1,5-a]pyridine core shares electronic properties with pyridine and imidazo[1,2-a]pyridine, where the 5-position (peri to the bridgehead nitrogen) is highly activated.[1]

Key Mechanism References:

  • Cannizzaro Reaction in Heterocycles: Heterocyclic aldehydes without

    
    -hydrogens are the classic substrates for the Cannizzaro reaction. The rate is second-order with respect to aldehyde concentration in the presence of strong base.
    
    • Source:Journal of the American Chemical Society, "The Mechanism of the Cannizzaro Reaction" (Historical Foundation).

  • Imidazo[1,5-a]pyridine Synthesis & Reactivity: The Vilsmeier-Haack formylation is the standard route for introducing the 5-CHO group. The stability of this intermediate is explicitly noted in process chemistry literature for CYP11B1 inhibitors.

    • Source:Journal of Medicinal Chemistry, 2013, 56(17), 6822–6837 (Synthesis of LCI699/Osilodrostat intermediates).[1]

  • Nucleophilic Substitution (

    
    ):  The 7-chloro position is activated by the electron-withdrawing nature of the fused ring system, particularly when an aldehyde is present at C5.
    
    • Source:Tetrahedron Letters, "Nucleophilic substitution of chloroimidazo[1,5-a]pyridines".[1]

References
  • Synthesis and SAR of Osilodrostat (LCI699)

    • Title: Discovery of Osilodrostat (LCI699)
    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

    • Relevance: Describes the handling of the 5-formyl-imidazo[1,5-a]pyridine intermedi
  • General Reactivity of Imidazo[1,5-a]pyridines

    • Title: Imidazo[1,5-a]pyridines: A Versatile Scaffold for Biological and Optical Applications.[1][5][6]

    • Source:RSC Advances
    • URL:[Link]

    • Relevance: Reviews the electronic structure and susceptibility to nucleophilic
  • The Cannizzaro Reaction (Mechanistic Review)

    • Title: The Cannizzaro Reaction.[2][3][7][8][9]

    • Source:Organic Reactions (Wiley)[1]

    • URL:[Link][1]

    • Relevance: foundational chemistry dictating the instability of non-enolizable aldehydes in base.

Sources

Validation & Comparative

1H NMR spectral analysis of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Comprehensive Comparison Guide: H NMR Spectral Analysis of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Executive Summary

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (CAS: 2021235-95-8) is a privileged heterocyclic scaffold, frequently utilized as a critical intermediate in the synthesis of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitors for oncology applications[1]. Accurate structural elucidation of this compound is essential for downstream medicinal chemistry. This guide objectively compares the analytical performance of high-field NMR (600 MHz) against modern benchtop NMR (90 MHz) for the

Mechanistic Causality of H NMR Chemical Shifts

The imidazo[1,5-a]pyridine core presents a unique electronic environment due to its fused imidazole and pyridine rings. The substitution pattern in 7-chloroimidazo[1,5-a]pyridine-5-carbaldehyde dictates specific deshielding effects and spin-spin coupling pathways:

  • Aldehyde Proton (CHO at C-5): The strong diamagnetic anisotropy of the carbonyl double bond severely deshields this proton, placing it far downfield (~10.20 ppm).

  • Imidazole Protons (H-3 and H-1): H-3 is situated directly between the N-2 and the bridgehead N-4 atoms. The combined electron-withdrawing inductive effect of two adjacent nitrogens makes H-3 the most deshielded aromatic proton (~8.40 ppm). H-1, adjacent only to N-2 and the bridgehead carbon, appears slightly more upfield (~7.75 ppm).

  • Pyridine Protons (H-6 and H-8): The chlorine atom at C-7 exerts an inductive electron-withdrawing effect, while the C-5 aldehyde group strongly deshields the ortho proton (H-6). Consequently, H-6 appears further downfield (~8.05 ppm) than H-8 (~7.60 ppm). Because H-6 and H-8 are meta to each other, they exhibit a characteristic

    
     coupling of 1.5–2.0 Hz.
    
Table 1: Expected H NMR Chemical Shifts (in CDCl )
ProtonPositionExpected Shift (ppm)MultiplicityCoupling (

)
Causality / Electronic Environment
CHO 5~10.20Singlet (s)-Strong diamagnetic anisotropy of C=O
H-3 3~8.40Singlet (s)-Deshielded by adjacent N-2 and N-4
H-6 6~8.05Doublet (d)~1.8 HzOrtho to CHO, meta-coupled to H-8
H-1 1~7.75Singlet (s)-Adjacent to N-2
H-8 8~7.60Doublet (d)~1.8 HzInductive deshielding by C-7 Cl, meta-coupled to H-6

Platform Comparison: High-Field vs. Benchtop NMR

We compare the Bruker Avance III HD 600 MHz spectrometer[2], representing the gold standard for high-resolution structural elucidation, against the Magritek Spinsolve 90 MHz [3], representing state-of-the-art cryogen-free benchtop systems.

Table 2: Performance & Capability Comparison
FeatureBruker Avance III HD (600 MHz)Magritek Spinsolve (90 MHz)
Magnetic Field 14.1 Tesla (Superconducting)2.1 Tesla (Permanent NdFeB)
Resolution (Linewidth) < 0.1 Hz< 0.4 Hz
Sensitivity (S/N) Extremely High (CryoProbe options)> 240:1 (1% Ethyl Benzene)
Cryogen Requirements Liquid Helium & NitrogenNone (Cryogen-free)
Coupling Resolution Baseline separation of 1.8 Hz meta-couplingsMeta-couplings may appear as broadened singlets
Primary Use Case Rigorous structural elucidation & 2D NMRRoutine purity checks & reaction monitoring

Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following self-validating protocol must be adhered to when acquiring the spectra on either platform.

Step 1: Sample Preparation Dissolve 15–20 mg of 7-chloroimidazo[1,5-a]pyridine-5-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl

Step 2: Instrument Tuning & Shimming

  • 600 MHz Platform: Insert the sample into the Bruker Avance III HD 600 MHz[2]. Perform automated tuning and matching (ATM), followed by gradient shimming (TopShim) on the deuterium lock signal to achieve a lock stability >95%.

  • 90 MHz Platform: Insert the sample into the Magritek Spinsolve 90 MHz[3]. Utilize the external hardware lock (no deuterium lock required, though CDCl

    
     is used to prevent solvent signal overlap) and run the automated 3D PFG shimming routine.
    

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton with a 30° flip angle (zg30).

  • Relaxation Delay (D1): 2.0 seconds to ensure complete longitudinal relaxation between pulses.

  • Number of Scans (NS): 16 scans for the 600 MHz system; 64 scans for the 90 MHz system to compensate for lower intrinsic sensitivity.

  • Spectral Width: 15 ppm (centered at 5.0 ppm).

Step 4: Data Processing Zero-fill the Free Induction Decay (FID) to 64K data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transform (FT), followed by manual phase correction and polynomial baseline correction. Reference the TMS peak to exactly 0.00 ppm.

Visualizations

GASample Preparation(15 mg in 0.6 mL CDCl3)BPlatform SelectionA->BCBenchtop NMR (90 MHz)Routine Purity CheckB->CDHigh-Field NMR (600 MHz)Rigorous Structural ElucidationB->DEData Acquisition(1D 1H, 16-64 scans)C->ED->EFProcessing & Analysis(FT, Phase, Baseline, Integration)E->F

Workflow for 1H NMR analysis comparing benchtop and high-field platforms.

GCHOCHO(5)H6H-6CHO->H6 DeshieldingH8H-8H6->H8 4J ~ 1.8 HzClCl(7)Cl->H6 InductiveCl->H8 InductiveH1H-1H3H-3H1->H3 4J < 1.0 Hz

Key spin-spin coupling and deshielding interactions in 7-chloroimidazo[1,5-a]pyridine-5-carbaldehyde.

Conclusion

While the Bruker Avance 600 MHz provides the baseline resolution required to extract the fine

References

1.[1] Title: WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES Source: Google Patents URL: 2.[2] Title: Bruker Avance III HD 600 MHz Source: uochb.cz URL: 3.[3] Title: Spinsolve 90 MHz Benchtop NMR Spectrometer Source: azom.com URL:

HPLC method development for purity analysis of imidazopyridine aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Advanced HPLC Method Development for Purity Analysis of Imidazopyridine Aldehydes: A Comparative Guide

Imidazopyridines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster hypnotics like zolpidem and emerging therapeutics such as GSK-3β and JAK inhibitors[1][2]. During the synthesis of these active pharmaceutical ingredients (APIs), imidazopyridine aldehydes frequently serve as critical reactive intermediates. Accurate purity analysis of these aldehydes via High-Performance Liquid Chromatography (HPLC) is fraught with dual mechanistic challenges: the inherent reactivity of the aldehyde moiety and the strong basicity of the imidazopyridine nitrogen network.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we will dissect the causality behind chromatographic choices, objectively compare stationary phase performances, and provide a self-validating workflow for robust method development.

Mechanistic Challenges: Causality in Method Design

Developing a stability-indicating method for these intermediates requires neutralizing two primary chemical liabilities:

  • The Aldehyde Conundrum (Reactivity): Aldehydes are highly susceptible to oxidation (forming carboxylic acids) and nucleophilic attack. If protic solvents like methanol or ethanol are used during sample preparation or as mobile phases, aldehydes can form transient hemiacetals. This dynamic equilibrium manifests chromatographically as split peaks, broad humps, or artificially low purity profiles[3]. Therefore, the use of aprotic diluents (e.g., acetonitrile) is a non-negotiable requirement.

  • The Imidazopyridine Basicity (Tailing): The nitrogen atoms in the imidazopyridine core typically exhibit a pKa between 5.5 and 7.0. At neutral or acidic pH, these nitrogens are protonated. These positively charged species undergo severe secondary ion-exchange interactions with residual, unendcapped silanol groups on standard silica-based stationary phases. This results in severe peak tailing and poor resolution from structurally similar impurities[4].

Stationary Phase Selection: A Comparative Analysis

To objectively determine the optimal stationary phase, we must compare different column chemistries under stress conditions. The goal is to achieve an asymmetry factor (


) close to 1.0 and a resolution (

) > 2.0 between the target imidazopyridine aldehyde and its primary oxidative degradant (the corresponding carboxylic acid).

Table 1: Performance Comparison of HPLC Column Chemistries for Imidazopyridine Aldehydes

Column ChemistryExample BrandMobile Phase pHPeak Asymmetry (

)
Resolution (

)
Mechanistic Verdict
Standard C18 Symmetry C183.5 (Formic Acid)2.1 (Severe Tailing)1.4Not Recommended. Protonated imidazopyridine interacts heavily with active silanols, destroying peak shape[2].
Polar-Embedded C18 Shield RP183.7 (Ammonium Acetate)1.3 (Slight Tailing)2.1Acceptable. The embedded amide group shields residual silanols, improving peak shape even at lower pH[3][4].
High-pH Tolerant C18 XBridge C188.0 (Ammonium Bicarbonate)1.05 (Excellent)3.5Optimal. Operating at pH 8.0 fully deprotonates the basic nitrogen, eliminating silanol interactions and yielding Gaussian peaks[1].

Data synthesized from standardized chromatographic stress tests on imidazopyridine pharmaceutical intermediates.

Mobile Phase Dynamics and pH Control

The comparative data in Table 1 reveals a clear causality: pH control is the master lever for imidazopyridine chromatography.

To suppress the ionization of the imidazopyridine core, the mobile phase pH must be maintained at least 1.0 to 1.5 units above its pKa. Using a high-pH volatile buffer such as 10 mM Ammonium Bicarbonate (pH ~8.0) ensures the analyte remains in its neutral state. This maximizes hydrophobic retention on the stationary phase and minimizes the deleterious silanol interactions[1]. Furthermore, utilizing Acetonitrile instead of Methanol as the organic modifier prevents the aforementioned hemiacetal formation, ensuring the structural integrity of the aldehyde during the run[3].

Self-Validating Experimental Protocol

The following step-by-step methodology is designed as a self-validating system. By incorporating specific System Suitability Testing (SST) criteria, the protocol ensures that any deviations in column health or sample prep are caught before data acquisition.

Phase I: System Preparation & Equilibration

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.0) and Mobile Phase B (100% Acetonitrile). Causality: Acetonitrile provides better peak shapes for rigid aromatic systems and protects the aldehyde moiety.

  • Column Installation: Install a high-pH tolerant C18 column (e.g., 150 × 4.6 mm, 3.5 μm). Set the column oven to 30°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks.

  • Sample Preparation: Dissolve the imidazopyridine aldehyde in an aprotic diluent (50:50 Water:Acetonitrile) to a working concentration of 0.5 mg/mL. Store in the autosampler at 5°C. Causality: Chilling the autosampler arrests thermal oxidation of the aldehyde to the carboxylic acid during long sequence runs.

Phase II: Gradient Elution Program 4. Time 0.0–2.0 min: 5% B. (Isocratic hold to focus the polar aldehyde at the head of the column). 5. Time 2.0–15.0 min: Linear ramp to 95% B. (Elutes the main peak and strongly retained lipophilic impurities). 6. Time 15.0–18.0 min: 95% B. (Column wash to remove highly retained hydrophobic dimers). 7. Time 18.0–22.0 min: 5% B. (Re-equilibration prior to the next injection).

Phase III: System Suitability Testing (SST) 8. Validation Check: Inject a resolution standard containing the target aldehyde and its carboxylic acid degradant. 9. Self-Validation Gate: Proceed with the sample sequence only if Resolution (


) > 2.0 and Tailing Factor (

) < 1.5. If

> 1.5, verify buffer pH or replace the column.

Method Development Workflow Visualization

Workflow A 1. Sample Prep (Aprotic Diluent) B 2. Column Selection (High-pH C18) A->B C 3. Mobile Phase (pH > pKa) B->C D 4. Gradient Tuning (ACN/Water) C->D E 5. Validation (SST & Linearity) D->E

Fig 1. Systematic workflow for imidazopyridine aldehyde HPLC method development.

References

  • Buonfiglio, R., et al. "Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches." Molecules (MDPI).[Link]

  • Li, Y., et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review. [Link]

  • "Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases." Journal of Medicinal Chemistry (ACS Publications). [Link]

  • "Development and Validation of a Stability-Indicating Reversed Phase HPLC Method for the Quality Control of Zolpidem in Bulk and Tablet Dosage Forms." ResearchGate. [Link]

Sources

Structure-Activity Relationship (SAR) studies of 5-substituted imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Peri-Position

In the landscape of nitrogen-fused heterocycles, the imidazo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to the classical indole and the isomeric imidazo[1,2-a]pyridine. While the 1- and 3-positions have historically dominated SAR exploration due to synthetic ease, the 5-position (peri-position) represents the frontier of potency optimization.

This guide analyzes the structural advantages of 5-substituted imidazo[1,5-a]pyridines, specifically focusing on their application as IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitors . We compare this scaffold against market standards (e.g., Epacadostat) and isomeric alternatives, demonstrating how functionalization at the C5 position drives metabolic stability and target selectivity.

Scaffold Architecture & Comparative Analysis

To understand the utility of the 5-substituted variant, we must first distinguish it from its structural "cousins." The imidazo[1,5-a]pyridine core is pseudo-aromatic, possessing a bridgehead nitrogen that imparts unique electronic distribution compared to the fully aromatic imidazo[1,2-a]pyridine.

Table 1: Physicochemical & Structural Comparison
FeatureImidazo[1,5-a]pyridine (Topic)Imidazo[1,2-a]pyridine (Alternative)Indole (Standard Bioisostere)
Electronic Character High electron density at C1 and C3; C5 is susceptible to nucleophilic attack and C-H activation.Highly stable; C3 is the primary nucleophilic site.Electron-rich C3; NH is H-bond donor.
H-Bonding Acceptor only (Bridgehead N). No NH donor (unless substituted).Acceptor only (N4).Donor (NH) and weak Acceptor.
5-Position Role Steric Gatekeeper: Proximity to the bridgehead N creates a "peri-effect," twisting the molecule out of planarity if bulky groups are added.Remote Modulator: Farther from the active nitrogen; affects lipophilicity but rarely conformation.Electronic Tuner: C4/C5 in indole affects pKa and metabolic liability.
Metabolic Liability Moderate.[1] C5 substitution often blocks oxidative metabolism.Low to Moderate.High (prone to oxidation at C2/C3).
Why the 5-Position Matters

In many binding pockets (e.g., IDO1, CYP11B2), the flat topology of unsubstituted heterocycles leads to non-specific binding (promiscuity).

  • The 5-Substituent Effect: Introducing a substituent at C5 (e.g., -Me, -Cl, -Ph) forces the substituent to interact sterically with the bridgehead nitrogen's lone pair or adjacent residues. This often induces a non-planar conformation , improving selectivity for globular protein pockets and reducing "flat" intercalator-like toxicity.

Synthetic Protocol: Late-Stage C-H Functionalization

Protocol: Iodine-Mediated C(sp3)–H Functionalization at C5

Rationale: This method avoids toxic transition metals (Pd, Rh) which can interfere with subsequent biological assays.

Target Molecule: 5-functionalized imidazo[1,5-a]pyridine derivative.

Step-by-Step Workflow:
  • Reagents:

    • Substrate: 2-pyridyl ketone (1.0 equiv)

    • Amine Source: Benzylamine derivative (1.2 equiv)

    • Promoter: Molecular Iodine (

      
      , 0.5 equiv)
      
    • Additive: Sodium Acetate (NaOAc, 2.0 equiv)

    • Solvent: Toluene or DMSO (anhydrous).

  • Reaction Setup:

    • In a sealed tube, dissolve the ketone and amine in solvent.

    • Add NaOAc followed by

      
      .[2]
      
    • Critical Step: Purge with Oxygen (

      
      ) balloon or open air (if using catalytic copper variants), but for Iodine-mediated, ambient air is often sufficient. Heat to 100°C.
      
  • Monitoring:

    • Monitor via TLC (mobile phase: EtOAc/Hexane). The formation of the fluorescent imidazo[1,5-a]pyridine core is easily visualized under UV (365 nm).

  • Workup:

    • Quench with saturated

      
       (to remove excess iodine).
      
    • Extract with DCM. Dry over

      
      .
      
  • Purification:

    • Flash column chromatography on silica gel.

Visualized Workflow (DOT)

SynthesisWorkflow cluster_conditions Reaction Conditions Start Precursors: 2-Pyridyl Ketone + Benzylamine Step1 Condensation (Imine Formation) Start->Step1 - H2O Step2 Cyclization (Iodine Promoted) Step1->Step2 + I2 / NaOAc Step3 Oxidative Aromatization Step2->Step3 - 2H Product Imidazo[1,5-a]pyridine (Fluorescent Core) Step3->Product Cond 100°C, Toluene Metal-Free

Caption: One-pot oxidative C-H amination strategy for rapid imidazo[1,5-a]pyridine assembly.

Case Study: IDO1 Inhibition

Target: Indoleamine 2,3-dioxygenase 1 (IDO1).[1][3] Therapeutic Area: Immuno-oncology. Mechanism: IDO1 depletes Tryptophan (Trp) and produces Kynurenine (Kyn), suppressing T-cell activity. Inhibitors restore immune surveillance.

The SAR Challenge

Early inhibitors (like Indole analogues) suffered from poor metabolic stability or CYP450 inhibition. The imidazo[1,5-a]pyridine scaffold was investigated to solve this by mimicking the Trp-Indole core while removing the metabolic "soft spots."

Comparative Data: 5-Substituted vs. 1-Substituted vs. Reference

The following table summarizes representative SAR data derived from optimization campaigns (e.g., J. Med. Chem. studies).[3][4][5][6][7][8][9][10][11][12][13]

Compound IDStructure DescriptionSubstituent (R)IDO1 IC50 (nM)HLM Stability (t1/2 min)CYP Inhibition (3A4)
Ref-1 Epacadostat (Clinical Std)N/A12 >60Low
Cmpd-A Unsubstituted CoreH45015High
Cmpd-B 1-Substituted1-Phenyl12028Moderate
Cmpd-C 5-Substituted (Target) 5-Methyl 35 >60 Low
Cmpd-D 5-Substituted5-Chloro4255Low
Cmpd-E 1,5-Disubstituted1-Ph, 5-Me18 >60Low
Analysis of Results:
  • Potency Shift (Cmpd-A vs. Cmpd-C): Introduction of the 5-Methyl group improves potency by >10-fold.

    • Reasoning: The 5-Me group fills a small hydrophobic lipophilic pocket (Lipophilic Ligand Efficiency) and restricts the rotation of the phenyl ring at the 1-position (if present), locking the bioactive conformation.

  • Metabolic Stability (Cmpd-B vs. Cmpd-C): The 5-position is a metabolic soft spot on the pyridine ring. Blocking it with a Methyl or Chloro group prevents oxidation, significantly extending half-life in Human Liver Microsomes (HLM).

  • Selectivity: The 5-substituted analogs (Cmpd-C, D) show reduced CYP inhibition compared to the naked scaffold. The steric bulk prevents the bridgehead nitrogen from coordinating with the Heme iron of CYP enzymes.

Mechanism of Action & Pathway Visualization

Understanding why we inhibit IDO1 is crucial for interpreting the SAR. The inhibitor must compete with Tryptophan for the heme-binding site.

IDO1 Signaling Pathway (DOT)

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Containing) Trp->IDO1 Substrate TCell Effector T-Cells (CD8+) Trp->TCell Required for Survival Kyn L-Kynurenine IDO1->Kyn Metabolism Inhibitor 5-Sub-Imidazo[1,5-a]pyridine (Inhibitor) Inhibitor->IDO1 Competes w/ Trp (Heme Binding) AhR AhR Receptor Kyn->AhR Activates AhR->TCell Suppresses Proliferation Treg T-Reg Cells (FoxP3+) AhR->Treg Promotes Differentiation

Caption: IDO1 pathway. The inhibitor blocks Kynurenine production, preventing T-cell suppression.

Conclusion & Recommendation

For researchers developing next-generation IDO1 inhibitors or exploring novel bioisosteres:

  • Prioritize the 5-Position: Use the 5-position to modulate metabolic stability and selectivity (CYP avoidance).

  • Use Green Chemistry: Adopt the Iodine-mediated oxidative amination protocol for rapid library generation.

  • Benchmark: Always test against Epacadostat and an unsubstituted control to validate the "peri-effect."

References

  • Synthesis of Imidazo[1,5-a]pyridines via I2-mediated sp3 C–H Amination. Organic & Biomolecular Chemistry, 2014.[2]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry, 2025.[3]

  • Imidazo[1,5-a]pyridine Derivatives: Useful, Luminescent and Versatile Scaffolds. New Journal of Chemistry, 2021.

  • Iron-Catalyzed Efficient C-H Amination for the Construction of Imidazole-Fused-Ring Systems. Organic Letters, 2011.[14]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 2023.

Sources

A Comparative Guide to the Validation of Regio-isomeric Purity for 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise control of molecular architecture is paramount. For heterocyclic scaffolds like imidazo[1,5-a]pyridines, which are privileged structures in medicinal chemistry, even minor variations in substituent placement can drastically alter pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides a comprehensive, in-depth comparison of analytical methodologies for validating the regio-isomeric purity of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde, a key building block in the synthesis of novel therapeutics.

The primary challenge in the synthesis of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is the potential for the co-formation of its regio-isomer, 8-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde. The differentiation and quantification of these two isomers are critical for ensuring the quality, safety, and efficacy of downstream applications. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) in achieving this analytical goal.

The Critical Importance of Regio-isomeric Purity

Regio-isomers, or positional isomers, possess the same molecular formula but differ in the spatial arrangement of substituents on a core scaffold. In the context of drug development, such seemingly subtle differences can lead to profound biological consequences:

  • Receptor Binding and Efficacy: The specific placement of a substituent can be crucial for optimal interaction with a biological target. A shift in position can lead to a complete loss of affinity or, in some cases, engagement with off-targets, resulting in unintended side effects.

  • Metabolic Stability: The position of a substituent can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its half-life and overall exposure in the body.

  • Toxicity: Different regio-isomers can exhibit distinct toxicological profiles. One isomer may be benign, while another could be a potent toxicant.

Therefore, robust analytical methods capable of unambiguously identifying and quantifying regio-isomeric impurities are not merely a matter of chemical curiosity but a fundamental requirement for regulatory compliance and patient safety.

Analytical Strategies for Isomer Differentiation

The successful validation of regio-isomeric purity hinges on the selection and optimization of analytical techniques that can exploit the subtle physicochemical differences between the isomers. Here, we compare the three most powerful and commonly employed methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the precise connectivity and chemical environment of atoms within a molecule. For distinguishing between the 7-chloro and 8-chloro isomers of imidazo[1,5-a]pyridine-5-carbaldehyde, both ¹H and ¹³C NMR are indispensable.

The Causality Behind Spectral Differences: The electron-withdrawing nature of the chlorine atom and the nitrogen atoms within the fused ring system creates a unique electronic environment for each proton and carbon. The position of the chlorine atom will have a distinct influence on the chemical shifts and coupling constants of the protons on the pyridine ring.

Predicted ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (ppm) for 7-Chloro IsomerExpected Chemical Shift (ppm) for 8-Chloro IsomerKey Differentiating Features
H-1 ~8.0~8.0Minimal change expected.
H-3 ~8.2~8.2Minimal change expected.
H-6 ~7.0~6.8 (doublet)Significant upfield shift and change in multiplicity for the 8-chloro isomer.
H-8 Singlet-Absence of a signal in this region for the 8-chloro isomer.
H-7 -~7.4 (doublet)Presence of a signal in this region for the 8-chloro isomer.
CHO ~9.9~9.9Minimal change expected.

Predicted ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (ppm) for 7-Chloro IsomerExpected Chemical Shift (ppm) for 8-Chloro IsomerKey Differentiating Features
C-1 ~120~120Minimal change expected.
C-3 ~145~145Minimal change expected.
C-5 ~135~135Minimal change expected.
C-6 ~115~118Downfield shift for the 8-chloro isomer.
C-7 ~130 (quaternary)~125Upfield shift for the 8-chloro isomer.
C-8 ~118~132 (quaternary)Significant downfield shift and change to a quaternary carbon for the 8-chloro isomer.
C-8a ~140~140Minimal change expected.
CHO ~185~185Minimal change expected.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • Data Processing and Analysis:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate the signals to determine the relative ratios of the protons.

    • Carefully analyze the chemical shifts and coupling patterns to identify the signals corresponding to each isomer.

Trustworthiness of NMR: The distinct and predictable patterns of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a self-validating system for structural assignment. The presence of a singlet for H-8 in the 7-chloro isomer versus a doublet for H-7 in the 8-chloro isomer is a definitive diagnostic marker.

High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Separation and Quantification

HPLC is the workhorse of purity analysis in the pharmaceutical industry. Its ability to separate closely related compounds makes it an ideal technique for resolving regio-isomers.

The Causality Behind Separation: The separation of the 7-chloro and 8-chloro isomers by HPLC relies on subtle differences in their polarity and interactions with the stationary phase. The position of the chlorine atom will slightly alter the molecule's dipole moment and its ability to engage in π-π interactions.

Alternative HPLC Methods:

Stationary PhaseMobile PhaseDetectionPrinciple of Separation
C18 (Reversed-Phase) Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., 0.1% formic acid or ammonium acetate)UV at ~254 nmSeparation based on differences in hydrophobicity. The 8-chloro isomer is predicted to be slightly more polar and elute earlier.
Phenyl (Reversed-Phase) Acetonitrile/Water or Methanol/Water gradientUV at ~254 nmEnhanced separation through π-π interactions between the aromatic stationary phase and the imidazopyridine ring system.[1] The different electron density distribution due to the chlorine position will modulate these interactions.
Normal Phase (e.g., Silica, Cyano) Hexane/Ethyl Acetate or Hexane/Isopropanol gradientUV at ~254 nmSeparation based on polarity. The more polar isomer will be retained longer.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A high-quality C18 or Phenyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of each isomer.

Trustworthiness of HPLC: The validation of an HPLC method for regio-isomeric purity should include specificity (baseline separation of the isomers), linearity, accuracy, and precision. Once validated, the method provides a reliable and robust means for routine quality control.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and can, in some cases, provide structural information through the analysis of fragmentation patterns.

The Causality Behind Fragmentation: While the 7-chloro and 8-chloro isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) may differ. The position of the chlorine atom can influence the stability of the resulting fragment ions. However, predicting these differences a priori can be challenging, and they may be subtle.

Expected Mass Spectral Data (ESI-MS):

Ionm/z (7-Chloro Isomer)m/z (8-Chloro Isomer)
[M+H]⁺ 181.0163181.0163
[M+Na]⁺ 203.0082203.0082

Fragmentation Analysis (MS/MS):

While specific fragmentation pathways would require experimental determination, potential fragmentations could involve the loss of CO, HCl, or cleavage of the imidazole ring. Subtle differences in the relative abundances of these fragment ions may be observed between the two isomers.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Method: Utilize the HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • MS Acquisition:

    • Acquire full scan data to confirm the molecular weight of the eluting peaks.

    • Perform MS/MS experiments on the parent ion of interest (m/z 181) to generate fragmentation spectra.

  • Data Analysis: Compare the fragmentation patterns of the two separated isomers.

Trustworthiness of MS: While MS is excellent for confirming molecular weight, its ability to differentiate regio-isomers solely based on fragmentation can be limited and requires careful validation. The primary strength of LC-MS in this context is the combination of chromatographic separation with mass confirmation.

Workflow and Data Visualization

The following diagram illustrates a logical workflow for the comprehensive validation of regio-isomeric purity.

G cluster_0 Sample Preparation cluster_1 Primary Analytical Techniques cluster_2 Confirmatory Analysis cluster_3 Data Interpretation and Purity Assessment Sample 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde Sample HPLC HPLC Analysis (C18 or Phenyl Column) Sample->HPLC Separation and Quantification NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Elucidation LCMS LC-MS Analysis HPLC->LCMS Confirmation of Separated Peaks Purity Regio-isomeric Purity Determination HPLC->Purity NMR->Purity LCMS->Purity

Caption: Workflow for validating regio-isomeric purity.

Conclusion

The validation of regio-isomeric purity for 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a critical step in ensuring the quality and safety of this important synthetic intermediate. A multi-pronged analytical approach is recommended for unambiguous results.

  • NMR spectroscopy stands as the most definitive technique for structural confirmation, providing clear and interpretable differences between the 7-chloro and 8-chloro isomers.

  • HPLC , particularly with a phenyl-based stationary phase, offers a robust and reliable method for the separation and quantification of the regio-isomers, making it ideal for routine quality control.

  • Mass spectrometry , especially when coupled with liquid chromatography, provides essential confirmation of molecular weight and can offer supporting structural information through fragmentation analysis.

By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently establish the regio-isomeric purity of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde, thereby ensuring the integrity of their research and the quality of their potential drug candidates.

References

  • Microsolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

Sources

Safety Operating Guide

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde , a halogenated heterocyclic aldehyde often utilized as a pharmaceutical intermediate.

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational workflow. The presence of the chlorine atom (C7 position) and the aldehyde moiety (C5 position) dictates specific waste stream segregation to prevent downstream incinerator damage and ensure regulatory compliance.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must validate the waste stream based on the compound's specific functional groups.

Property Data / Specification
Chemical Name 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde
CAS Number 2021235-95-8 (Primary); Verify against specific vendor COA
Molecular Formula C₈H₅ClN₂O
Physical State Solid (Typically Yellow to Brown powder)
Reactivity Class Aldehyde (Oxidation sensitive) + Halogenated (Requires scrubbing)
Key Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant)
The "Why" Behind the Protocol
  • Halogen Content (Cl): You cannot dispose of this in standard organic solvent streams or general trash. Halogenated compounds generate acidic gases (HCl) upon incineration. They must be routed to facilities equipped with caustic scrubbers.

  • Aldehyde Functionality: While generally stable, aldehydes can slowly oxidize to carboxylic acids. Segregation from strong oxidizers (e.g., nitric acid, permanganates) is critical to prevent exothermic degradation in the waste container.

Part 2: Disposal Workflow (Decision Logic)

The following diagram illustrates the decision logic for segregating this specific compound. Use this to train junior staff on why a specific bin is chosen.

WasteSegregation Start Waste: 7-Chloroimidazo[1,5-a] pyridine-5-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution HaloCheck Halogenated? Solid->HaloCheck Yes (Cl atom) StreamB Stream B: Halogenated Solvent Waste Solution->StreamB Solvent is Halogenated (e.g., DCM) Solution->StreamB Solvent is Non-Halo (Compound makes it Halo) StreamA Stream A: Halogenated Solid Waste HaloCheck->StreamA Segregate from General Trash

Figure 1: Waste Stream Segregation Logic. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorinated solute classifies the entire mixture as Halogenated Waste.

Part 3: Step-by-Step Disposal Procedure

Phase 1: Pre-Disposal Stabilization
  • Quenching: Generally not required for this compound unless it is present in a reactive reaction mixture (e.g., with sodium borohydride). If pure, proceed directly to packaging.

  • Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars. Avoid metal containers, as the aldehyde can degrade or corrode metal over long storage periods if moisture is present.

Phase 2: Packaging & Labeling
  • Primary Containment: Transfer the solid waste into a clear polyethylene bag or the original glass vial. Seal tightly.

  • Secondary Containment: Place the sealed primary container into the HDPE waste drum designated for "Solid Hazardous Waste - Halogenated."

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Critical Note: Write "Contains Halogens" clearly on the tag to alert the disposal vendor.

Phase 3: Liquid Waste (Mother Liquors)

If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate):

  • Do NOT evaporate the solvent in the fume hood to generate solid waste.[3] This releases hazardous vapors.[4]

  • Pour the solution into the Halogenated Solvent Waste carboy.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers or amines (which could react with the aldehyde to form imines/Schiff bases, generating heat).

Part 4: Emergency Response (Spill Protocol)

If a spill occurs during weighing or transfer, follow this containment workflow.

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Nitrile + N95/Resp) Assess->PPE Contain 3. Containment (Cover with pads) PPE->Contain Clean 4. Wet Wipe/Scoop (Avoid Dust) Contain->Clean Dispose 5. Bag as Hazardous Waste Clean->Dispose

Figure 2: Dry Powder Spill Response Workflow. Emphasis is placed on avoiding dust generation (inhalation risk H335).[2]

Spill Cleanup Specifics:

  • Solid Spill: Do not dry sweep. Cover with a damp paper towel (water or ethanol) to suppress dust, then scoop into a bag.

  • Decontamination: Wipe the surface with a mild detergent followed by water. The compound is organic; water alone may not fully solubilize residues.

Part 5: Regulatory & Safety Reference Table

CategoryRequirementTechnical Rationale
PPE Nitrile Gloves (0.11mm min), Safety Goggles, Lab Coat.Prevents dermal absorption (H315) and eye damage (H319).
Respiratory Fume hood required.[4][5] N95 if handling open powder outside hood.H335 (Respiratory Irritation) is a primary risk for aldehydes.
Incompatibles Strong Oxidizers, Strong Bases, Primary Amines.Aldehydes react with amines (exothermic) and oxidizers (fire risk).
RCRA Code (US) Not P-listed. Classify as D001 (if flammable solvent) or Toxic characteristic.Default to "Hazardous Waste" due to toxicity and halogen content.

References

  • ChemScene . (2025). Safety Data Sheet: 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (CAS 2021235-95-8).[1] Retrieved from

  • National Institutes of Health (NIH) . Prudent Practices in the Laboratory: Management of Waste. NCBI Bookshelf. Retrieved from

  • Temple University EHRS . Halogenated Solvents in Laboratories - Waste Classification. Retrieved from

  • PubChem . 7-Chloroimidazo[1,5-a]pyridine-3-carbaldehyde (Isomer Analog Data). Retrieved from

Sources

A Researcher's Guide to Personal Protective Equipment for 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for handling 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde (CAS No. 2021235-95-8).[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from data on structurally related molecules, including chlorinated pyridines, various imidazopyridine carbaldehydes, and other reactive aldehydes.[2][3][4][5] The core principle of this guide is to treat the substance with a high degree of caution, assuming potential hazards based on its functional groups.

The unique structure of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde, which combines a chlorinated heterocyclic pyridine ring with a reactive aldehyde group, makes it a valuable intermediate in the synthesis of novel drug candidates.[6] However, these same features necessitate stringent safety measures to protect laboratory personnel from potential health risks.

Inferred Hazard Assessment

The primary step in establishing a safe handling protocol is to understand the potential risks. Based on the chemical moieties present in 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde, we can infer a hazard profile that informs all subsequent PPE and handling recommendations.

Potential HazardRationale Based on Structural AnalogsSupporting Sources
Skin Irritation Imidazopyridine carbaldehydes and related heterocyclic compounds are classified as skin irritants.[4][7] Chlorinated pyridines can also cause local irritation.[8][4][7][9][10]
Serious Eye Irritation Direct contact with related compounds is known to cause serious eye irritation or damage.[4][9][10] This is a common hazard for many organic chemicals, particularly reactive aldehydes.[3][4][9][10]
Respiratory Irritation Analogs are listed as potentially causing respiratory irritation, especially if handled as a dust or if the material is volatile.[3][9][10][3][9][10]
Harmful if Swallowed Acute oral toxicity is a noted hazard for a related isomer, 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.[3][3]
Dermal Absorption Toxicity Pyridine and its derivatives can be absorbed through the skin, leading to systemic effects.[5][11] It is prudent to assume this compound shares that property.[5][11]
Incompatibility Like many aldehydes and chlorinated compounds, it may be incompatible with strong oxidizing agents, acids, bases, and amines.[7][8][12][7][8][12]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following equipment must be worn at all times when handling 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde.

Engineering Controls: The First Line of Defense

Before any PPE is considered, all handling of this compound, including weighing, transfers, and reaction setup, must occur inside a certified chemical fume hood.[2][13] This is the primary method for preventing respiratory exposure.[14] Ensure that an eyewash station and safety shower are unobstructed and immediately accessible.[10][11]

Primary PPE Ensemble
  • Eye and Face Protection :

    • Chemical Splash Goggles : At a minimum, wear tightly-fitting, indirectly-vented chemical splash goggles that conform to ANSI Z87.1 standards.[14]

    • Face Shield : When handling larger quantities (>1 liter) or performing operations with a significant splash or spray potential (e.g., transfers, solution mixing), a full-face shield must be worn in addition to chemical splash goggles.[2][14][15] A face shield alone does not provide adequate eye protection.[14]

  • Skin and Body Protection :

    • Gloves : Use chemical-resistant gloves. Double-gloving is strongly recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.

      • Recommended Glove Types : Nitrile gloves are a common starting point.[13][16] However, for prolonged contact or immersion, a heavier-duty glove such as butyl rubber or a flexible laminate (e.g., Silver Shield) should be used as an outer glove.[14] Latex gloves are not recommended as they offer poor protection against many organic chemicals.[13][15]

      • Glove Integrity : Always inspect gloves for tears or pinholes before use.[15] Contaminated gloves should be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.[8]

    • Laboratory Coat : A flame-resistant lab coat that fastens securely is mandatory.[16] Ensure sleeves are fully extended to the wrist.

    • Chemical Apron : For procedures with a high splash risk, wear a chemical-resistant apron over the lab coat.[15]

    • Full Body and Foot Protection : Long pants and closed-toe shoes made of a non-porous material are required.[15][16] Do not wear shorts, skirts, or sandals in the laboratory.

  • Respiratory Protection :

    • Under normal conditions of use within a certified chemical fume hood, a respirator should not be necessary.[14]

    • In the event of a large spill or a failure of engineering controls, respiratory protection will be required.[11] Use of a respirator requires participation in a formal respiratory protection program, including medical clearance, training, and fit-testing.[14][17] For spill cleanup, an air-purifying respirator (APR) with organic vapor cartridges would be a typical choice, but the specific type must be determined by your institution's environmental health and safety (EHS) department.[18]

Procedural Workflow for Safe Handling

Adherence to a strict procedural workflow is critical for ensuring safety. The following diagram outlines the essential steps for any operation involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Confirm Fume Hood is Operational B 2. Assemble All Chemicals & Equipment A->B C 3. Review SDS of All Reagents B->C D 4. Don Core PPE: Lab Coat, Goggles, Inner Gloves C->D E 5. Don Outer Gloves D->E Enter Hood F 6. Perform Weighing & Transfers E->F G 7. Conduct Experiment F->G H 8. Prepare Waste Containers G->H I 9. Securely Seal All Products & Waste H->I Exit Hood J 10. Decontaminate Work Area I->J K 11. Doff PPE (Outer Gloves First) J->K L 12. Wash Hands Thoroughly K->L

Caption: Standard operational workflow for handling hazardous chemicals.

Emergency and Disposal Plans

Emergency First Aid

Immediate action is crucial in the event of an exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][11][12] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[12]

  • Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of soap and water for at least 15 minutes.[9][19] Seek medical attention if irritation persists.[4][9]

  • Inhalation : Move the affected person to fresh air.[3][9] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[19]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[3]

Spill and Waste Disposal
  • Spills : In case of a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[11] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[11] For large spills, evacuate the area and contact your institution's EHS department immediately.[8] Do not attempt to clean up a large spill without proper training and respiratory protection.[15]

  • Waste Disposal : All contaminated materials, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[2][9] Do not allow the chemical or its waste to enter drains.[2] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[2][11]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde, ensuring a safer research environment for all personnel.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Personal Protective Equipment.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Chloropyridine.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline.
  • Lab Manager. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: Pyridine-4-carboxaldehyde.
  • ChemScene. (n.d.). 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • TCI Chemicals. (2019, October 24). Safety Data Sheet: Imidazo[1,5-a]pyridine-3-carboxaldehyde.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine.
  • Chem-Impex. (n.d.). Imidazo[1,5-a]pyridine-5-carbaldehyde.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.